6-Dehydro Prednisolone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFSJFFZKKRVOE-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279501 | |
| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-64-7 | |
| Record name | delta6-Prednisolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.6-PREDNISOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Dehydro Prednisolone (Δ⁶-Prednisolone)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and biological activities of 6-Dehydro Prednisolone (B192156), a significant metabolite of the widely used corticosteroid, prednisolone.
Chemical Structure and Properties
6-Dehydro Prednisolone, also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid. Structurally, it is a derivative of prednisolone with an additional double bond introduced at the 6th position of the steroid nucleus. This modification influences its biological activity and metabolic profile.
Chemical Structure:
-
IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
-
SMILES: C[C@]12C--INVALID-LINK--CO)O)C=CC4=CC(=O)C=C[C@]34C">C@@HO
-
InChI Key: WFFSJFFZKKRVOE-VWUMJDOOSA-N
The core structure is a pregnane (B1235032) steroid, characteristic of corticosteroids, featuring a four-ring system.[1]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₅ | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| Monoisotopic Mass | 358.178023937 Da | DrugBank[2] |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Pharmacological and Biological Properties
This compound is a glucocorticoid and a known human urinary metabolite of prednisolone. Like its parent compound, its biological effects are primarily mediated through interaction with the glucocorticoid receptor.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, including this compound, exert their potent anti-inflammatory and immunosuppressive effects through a well-defined signaling pathway.[3][4]
-
Cellular Entry and Receptor Binding: Being lipophilic, the steroid molecule diffuses across the cell membrane into the cytoplasm.
-
Receptor Activation: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and activates the GR.
-
Nuclear Translocation: The activated steroid-GR complex translocates into the nucleus.
-
Gene Regulation: Inside the nucleus, the complex acts as a transcription factor. It can either:
-
Transactivation: Bind to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 and interleukin-10.[5]
-
Transrepression: Inhibit the activity of other pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]
-
This genomic action results in the broad anti-inflammatory and immunosuppressive effects characteristic of corticosteroids.[6][7]
Experimental Protocols
Example Protocol 1: Microbiological Dehydrogenation for Steroid Synthesis
This protocol is adapted from general procedures for the biotransformation of corticosteroids, a common method for introducing double bonds into the steroid nucleus.[8][9] This process could be used to synthesize prednisolone from hydrocortisone (B1673445), a key step in steroid manufacturing.[9]
Objective: To introduce a C1-C2 double bond into a hydrocortisone substrate using a microbial culture.
Materials:
-
Microorganism: e.g., Arthrobacter simplex or Rhodococcus species known for 3-ketosteroid-Δ¹-dehydrogenase activity.[8][10]
-
Culture Medium: Potato Dextrose Broth (PDB) or other suitable sterile medium.
-
Substrate: Hydrocortisone, dissolved in a minimal amount of a water-miscible solvent like Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment: Orbital shaker, incubator, centrifuge, flasks, equipment for extraction and chromatography (e.g., HPLC).
Methodology:
-
Inoculum Preparation: A loopful of the selected bacterial strain from a pure culture on a Potato Dextrose Agar (PCA) plate is transferred to a 50 mL flask containing 20 mL of sterile PDB medium.
-
Incubation: The flask is incubated at 30°C in an orbital shaker at 110 rpm for 48 hours to allow for cell growth.
-
Biotransformation: The grown culture is transferred to a larger 500 mL flask containing 200 mL of sterile PDB. After an additional 48 hours of incubation under the same conditions, the hydrocortisone substrate (e.g., 0.2 g dissolved in 2 mL of DMSO) is added to the culture.
-
Reaction: The culture is maintained in the shaker for up to 72 hours. The progress of the transformation is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction: After the reaction is complete, the culture broth is centrifuged to separate the biomass. The supernatant is extracted multiple times with an organic solvent such as ethyl acetate (B1210297).
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified using column chromatography. The final product (prednisolone) is characterized by spectroscopic methods (NMR, MS) and its purity is assessed by HPLC.
Example Protocol 2: Chemical Synthesis of Prednisolone Acetate
This protocol describes a chemical method for synthesizing prednisolone acetate from a saturated steroid precursor, involving bromination and dehydrobromination steps.[8][9] A similar strategy could be envisioned for modifying the prednisolone backbone.
Objective: To introduce C1-C2 and C4-C5 double bonds into a steroid nucleus.
Materials:
-
Starting Material: 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione.
-
Reagents: Molecular bromine (Br₂), acetic acid, collidine.
-
Equipment: Reaction vessel, heating mantle, equipment for extraction, crystallization, and analysis.
Methodology:
-
Dibromination: The starting material is dissolved in acetic acid. Molecular bromine is added to the solution to perform dibromination at the C2 and C4 positions.
-
Dehydrobromination: The resulting 2,4-dibromo intermediate is isolated. It is then heated in a high-boiling point solvent and base, such as collidine, to induce dehydrobromination. This elimination reaction forms the double bonds at C1-C2 and C4-C5, yielding prednisolone acetate.
-
Hydrolysis: The acetate group at C21 is hydrolyzed using a suitable method (e.g., base-catalyzed hydrolysis) to yield the final product, prednisolone.
-
Purification: The crude prednisolone is purified by recrystallization or chromatography to obtain a high-purity product.
Conclusion
This compound is a glucocorticoid of interest due to its relationship with prednisolone, a cornerstone of anti-inflammatory therapy. Its biological activity is derived from its interaction with the glucocorticoid receptor, leading to the modulation of gene expression. While specific synthesis protocols are proprietary, its production can be understood through established principles of steroid biotransformation and chemical synthesis. Further research into the unique pharmacological profile of this compound may yield insights for the development of new steroidal drugs with improved therapeutic indices.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. e-jnc.org [e-jnc.org]
- 7. drugs.com [drugs.com]
- 8. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
6-Dehydro Prednisolone (CAS 2427-64-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydro Prednisolone (B192156), with the Chemical Abstracts Service (CAS) number 2427-64-7, is a synthetic glucocorticoid structurally related to prednisolone.[1][2] Its defining feature is the presence of a double bond between the 6th and 7th carbon atoms of the steroid nucleus.[1] This modification distinguishes it from its parent compound, prednisolone.[1] Also known as Δ⁶-Prednisolone, it is recognized as both a metabolite and an impurity of prednisolone.[1][2] This document provides a comprehensive technical overview of 6-Dehydro Prednisolone, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2427-64-7 | [2][3] |
| Molecular Formula | C21H26O5 | [2][3] |
| Molecular Weight | 358.43 g/mol | [2][3] |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one | [4] |
| Synonyms | 6,7-Dehydro Prednisolone, Δ⁶-Prednisolone, Prednisolone EP Impurity H | [1][3][4] |
| Physical Description | Solid | [5] |
| Purity | >95% (HPLC) available as a reference standard | [3] |
Synthesis
One potential synthetic route involves the selective dehydrogenation of prednisolone. This can be accomplished using various dehydrogenating agents. For instance, reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used to introduce double bonds in the steroid core. The reaction would typically be carried out in an inert solvent under controlled temperature conditions to favor the formation of the 6,7-double bond.
Another approach could involve a multi-step process starting from a suitable prednisolone derivative. For example, introduction of a leaving group at the 6- or 7-position, followed by an elimination reaction, could yield the desired Δ⁶-unsaturated product.
Microbial biotransformation presents an alternative and often more specific method for steroid modifications. While microbial 1-dehydrogenation of hydrocortisone (B1673445) to produce prednisolone is well-established, specific microorganisms capable of introducing a 6,7-double bond in prednisolone would need to be identified and optimized for this particular transformation.[6][7]
Mechanism of Action
As a glucocorticoid, this compound is expected to exert its effects primarily through interaction with glucocorticoid receptors (GR) and mineralocorticoid receptors (MR).[1] The general mechanism of action for glucocorticoids involves binding to these intracellular receptors, which then translocate to the nucleus and act as ligand-dependent transcription factors to modulate the expression of target genes.[5][8][9]
The introduction of the double bond at the C6-C7 position in this compound is known to significantly influence its receptor binding profile.[1] Research indicates that this modification substantially decreases the affinity for the Type II glucocorticoid receptors, while the affinity for the Type I mineralocorticoid receptors is not affected.[1] This altered binding profile suggests that this compound may exhibit a different spectrum of biological activity and side effects compared to prednisolone. The preferential binding to Type I receptors could potentially lead to increased sodium retention.[1]
Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, a glucocorticoid like this compound binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it can either homodimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation), or interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).
Caption: Glucocorticoid Receptor Signaling Pathway.
Mineralocorticoid Receptor Signaling Pathway
Similar to the GR pathway, this compound can also bind to the Mineralocorticoid Receptor (MR), which is also located in the cytoplasm in a complex with HSPs. Upon ligand binding, the receptor is activated, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the MR-ligand complex binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes involved in sodium and water balance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. WO2006124141A2 - A process of preparing prednisolone devoid of steroid-derived impurities using recombinant e. coli transformed with a δ1-dehydrogenase gene - Google Patents [patents.google.com]
- 7. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and History of 6-Dehydro Prednisolone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dehydro Prednisolone (B192156), also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid and a metabolite of the widely used anti-inflammatory drug, prednisolone. Its defining structural feature is the presence of a double bond between the 6th and 7th carbon atoms of the steroid nucleus. This modification distinguishes it from its parent compound, prednisolone. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activity of 6-Dehydro Prednisolone, drawing from the broader history of synthetic corticosteroid development. While specific quantitative data on its biological potency is scarce in publicly available literature, this paper collates available information and presents detailed experimental methodologies for its synthesis and evaluation based on established protocols for related compounds.
Introduction: The Quest for Potent and Safe Corticosteroids
The mid-20th century marked a revolutionary period in medicine with the discovery and clinical application of corticosteroids. The dramatic therapeutic effects of cortisone (B1669442) in a rheumatoid arthritis patient in 1948 spurred intensive research efforts to synthesize more potent and safer glucocorticoid analogues.[1] This era, between 1954 and 1958, saw the introduction of six new synthetic steroids for systemic anti-inflammatory therapy.[1] Scientists discovered that minor structural modifications to the steroid skeleton could significantly enhance anti-inflammatory activity while reducing undesirable mineralocorticoid effects.[2] The introduction of a double bond at the 1,2-position of hydrocortisone (B1673445) to yield prednisolone was a landmark achievement, resulting in a four-fold increase in anti-inflammatory potency.[3] It is within this context of molecular manipulation of the steroid nucleus that the synthesis and study of derivatives such as this compound emerged.
Discovery and History of this compound
The specific discovery of this compound is not well-documented in a single seminal publication. Instead, its emergence is intertwined with the broader exploration of steroid dehydrogenation in the 1950s and 1960s.
Early Synthesis:
A key chemical method for introducing a double bond at the 6,7-position of Δ⁴-3-ketosteroids was the use of chloranil (B122849) (tetrachloro-p-benzoquinone) as a dehydrogenating agent. A 1960 paper by Agnello and Laubach in the Journal of the American Chemical Society detailed the dehydrogenation of various corticosteroids using chloranil.[4] Their work demonstrated that Δ¹,⁴-pregnadienes, like prednisolone acetate (B1210297), could be converted to Δ¹,⁴,⁶-pregnatrienes. This suggests that the chemical synthesis of this compound was feasible during this period.[4]
Identification as a Metabolite:
Later research into the metabolism of prednisolone identified this compound as a human urinary metabolite.[5] This discovery positioned this compound not just as a synthetic derivative but also as a naturally occurring product of prednisolone biotransformation in the body.
Microbial Dehydrogenation:
Research in the late 1980s identified fungal strains capable of dehydrogenating the B ring of steroids at the C6-C7 position.[6] While this study focused on progesterone (B1679170) and androstenedione, it highlighted a potential biosynthetic route for producing 6-dehydro steroids, including this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | [5] |
| Molecular Formula | C₂₁H₂₆O₅ | [5] |
| Molecular Weight | 358.4 g/mol | [5] |
| CAS Number | 2427-64-7 | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through chemical dehydrogenation of prednisolone. The following is a representative experimental protocol based on the method described by Agnello and Laubach (1960) for the dehydrogenation of corticosteroids with chloranil.[4]
Experimental Protocol: Dehydrogenation of Prednisolone Acetate with Chloranil
Objective: To synthesize this compound Acetate via dehydrogenation of Prednisolone Acetate.
Materials:
-
Prednisolone Acetate
-
Chloranil (tetrachloro-p-benzoquinone)
-
t-Butyl alcohol
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of Prednisolone Acetate in t-butyl alcohol is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Chloranil (approximately 1.2 molar equivalents) is added to the solution.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically several hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 5% sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to yield this compound Acetate.
-
The acetate group can be hydrolyzed under mild basic conditions to yield this compound.
Note: This is a representative protocol and may require optimization for specific laboratory conditions.
Diagram of Synthetic Workflow:
Biological Activity and Mechanism of Action
As a glucocorticoid, this compound is expected to exert its effects through the glucocorticoid receptor (GR). The general mechanism of action for glucocorticoids is well-established.
Glucocorticoid Receptor Signaling Pathway
-
Ligand Binding: The lipophilic steroid molecule diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs. The activated GR-ligand complex then translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the GR-ligand complexes dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Gene Transcription Modulation:
-
Transactivation: The binding of the GR dimer to GREs can recruit coactivators, leading to the increased transcription of anti-inflammatory genes (e.g., annexin (B1180172) A1, IκBα).
-
Transrepression: The activated GR can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes (e.g., cytokines, chemokines).
-
Diagram of Glucocorticoid Receptor Signaling Pathway:
Quantitative Biological Data
A comprehensive search of the scientific literature did not yield specific quantitative data on the biological activity of this compound, such as its relative binding affinity for the glucocorticoid receptor or its anti-inflammatory potency compared to prednisolone. Such data is crucial for a complete understanding of its pharmacological profile.
Experimental Protocols for Biological Evaluation
The biological activity of this compound would be assessed using standard in vitro assays for glucocorticoids. Below are representative protocols for determining glucocorticoid receptor binding affinity and anti-inflammatory activity.
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
Objective: To determine the relative binding affinity (RBA) of this compound for the glucocorticoid receptor.
Materials:
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)
-
[³H]-Dexamethasone (radioligand)
-
Unlabeled dexamethasone (B1670325) (for standard curve)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl buffer with molybdate (B1676688) and dithiothreitol)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled dexamethasone and this compound in the assay buffer.
-
In microcentrifuge tubes, add a fixed amount of cytosolic receptor preparation.
-
Add the various concentrations of either unlabeled dexamethasone or this compound.
-
Add a fixed concentration of [³H]-Dexamethasone to each tube.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add a cold dextran-coated charcoal suspension to each tube, incubate for a short period (e.g., 10 minutes) on ice, and then centrifuge.
-
Transfer an aliquot of the supernatant (containing the bound radioligand) from each tube into a scintillation vial.
-
Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Generate a standard competition curve by plotting the percentage of [³H]-Dexamethasone bound against the concentration of unlabeled dexamethasone.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC₅₀).
-
Calculate the Relative Binding Affinity (RBA) as follows: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of this compound) x 100
In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)
Objective: To measure the ability of this compound to inhibit NF-κB-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293 or A549)
-
Expression plasmid for the human glucocorticoid receptor (if not endogenously expressed)
-
NF-κB-luciferase reporter plasmid
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Cell culture medium and supplements
-
Transfection reagent
-
Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator
-
This compound and a reference glucocorticoid (e.g., prednisolone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the GR expression plasmid (if needed), the NF-κB-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or the reference glucocorticoid.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce reporter gene expression.
-
Incubate for a further period (e.g., 6-8 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of TNF-α-induced NF-κB activity).
Conclusion
This compound represents an interesting, albeit under-characterized, member of the synthetic corticosteroid family. Its origins can be traced back to the era of intensive steroid research in the mid-20th century, with chemical dehydrogenation being a plausible route for its initial synthesis. Its later identification as a human metabolite of prednisolone underscores its biological relevance. While detailed, publicly available quantitative data on its biological activity are lacking, the established methodologies for synthesizing and evaluating glucocorticoids provide a clear framework for its further investigation. Future research is needed to fully elucidate the pharmacological profile of this compound and to determine if the introduction of the 6,7-double bond offers any therapeutic advantages over its parent compound, prednisolone. Such studies would contribute to a more complete understanding of the structure-activity relationships within this vital class of therapeutic agents.
References
- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Microbial transformations of steroids--IV. 6,7-Dehydrogenation; a new class of fungal steroid transformation product - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 6-Dehydro Prednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydro Prednisolone (B192156), also known as Δ⁶-prednisolone, is a metabolite of the synthetic corticosteroid prednisolone, characterized by the introduction of a double bond at the C6-C7 position of the steroid nucleus. While the in vivo metabolism of prednisolone in humans primarily yields metabolites such as 6β-hydroxy prednisolone and 20-dihydro metabolites, the formation of 6-dehydro prednisolone is less commonly observed and is of significant interest for its potential biological activities and as a subject of biotransformation studies. This technical guide provides an in-depth overview of the in vivo formation of this compound, with a focus on microbial biotransformation as a key pathway for its synthesis. The guide details the enzymatic processes, experimental protocols, and quantitative data associated with this conversion.
The formation of this compound is primarily achieved through a dehydrogenation reaction, a process well-documented in microbial steroid transformations. While the Δ¹-dehydrogenation of hydrocortisone (B1673445) to prednisolone by bacteria like Arthrobacter simplex is a cornerstone of industrial steroid synthesis, the analogous 6,7-dehydrogenation is a rarer but significant microbial capability, primarily observed in certain fungal species. This guide will explore the enzymatic machinery and methodologies that enable this specific biotransformation.
Metabolic Pathway of this compound Formation
The primary metabolic pathway for the formation of this compound from prednisolone involves a single enzymatic step: a dehydrogenation reaction at the C6-C7 position of the steroid's B-ring. This reaction is catalyzed by a class of enzymes known as steroid dehydrogenases, specifically a putative Δ⁶-dehydrogenase.
While the specific enzyme responsible for the 6-dehydrogenation of prednisolone has not been extensively characterized, analogous reactions in other steroids, such as the conversion of progesterone (B1679170) to 6-dehydroprogesterone, have been documented in fungi. This suggests a similar enzymatic mechanism for the transformation of prednisolone.
Below is a diagram illustrating the proposed metabolic pathway.
Quantitative Data on 6,7-Dehydrogenation of Steroids
While specific quantitative data for the in vivo formation of this compound is limited in publicly available literature, data from analogous microbial 6,7-dehydrogenation of other steroid substrates provides valuable insight into the potential yields of this biotransformation. The following table summarizes the biotransformation of progesterone and androstenedione (B190577) by various fungal species, as reported in scientific literature.
| Substrate | Microorganism | Product | Yield (%) | Reference |
| Progesterone | Botryodiplodia theobromae | 6-Dehydroprogesterone | 25 | [1] |
| Progesterone | Botryosphaerica obtusa | 11α-Hydroxy-6-dehydroprogesterone | 15 | [1] |
| Progesterone | Apiocrea chrysosperma | 14α-Hydroxy-6-dehydroprogesterone | 10 | [2] |
| Androstenedione | Absidia coerulea | 6-Dehydroandrostenedione | 30 | [1] |
| Androstenedione | Curvularia lunata | 6-Dehydroandrostenedione | 20 | [1] |
Note: The yields presented are indicative and can vary based on fermentation conditions.
Experimental Protocols
The following section details a generalized experimental protocol for the microbial biotransformation of prednisolone to this compound, based on established methods for fungal steroid transformations. This protocol is a composite and may require optimization for specific fungal strains and desired yields.
Microorganism and Culture Conditions
-
Microorganism: A fungal strain known for steroid 6,7-dehydrogenation, such as Botryodiplodia theobromae or a related species.
-
Culture Medium: A suitable liquid medium, for example, Czapek-Dox broth, supplemented with yeast extract (0.1% w/v) to support robust fungal growth.
-
Inoculum Preparation: A spore suspension or a mycelial culture grown for 3-5 days is used to inoculate the main fermentation medium.
-
Fermentation: The fermentation is carried out in shake flasks or a bioreactor at a controlled temperature (typically 25-28°C) with agitation (e.g., 150-200 rpm) to ensure adequate aeration.
Substrate Addition
-
Substrate: Prednisolone is dissolved in a minimal amount of a water-miscible solvent, such as ethanol (B145695) or dimethylformamide (DMF), to create a stock solution.
-
Addition: The prednisolone stock solution is added to the fungal culture after a period of initial growth (typically 24-48 hours), to a final concentration that is non-toxic to the microorganism (e.g., 0.1-0.5 g/L).
Biotransformation and Monitoring
-
Incubation: The fermentation is continued for a period of 5-10 days.
-
Sampling: Aliquots of the culture broth are withdrawn at regular intervals (e.g., every 24 hours) to monitor the progress of the biotransformation.
-
Analysis: The samples are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform). The organic extract is then analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify the substrate and product(s).
Product Extraction and Purification
-
Extraction: At the end of the fermentation, the entire culture broth is harvested. The mycelium is separated from the broth by filtration. The broth is then extracted multiple times with an appropriate organic solvent.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure this compound.
Structure Elucidation
-
The structure of the purified product is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The following diagram illustrates a typical experimental workflow for this biotransformation process.
Conclusion
The in vivo formation of this compound, while not a major human metabolic pathway, is an achievable biotransformation through the action of specific microbial enzymes. Fungal species, in particular, have demonstrated the capability of performing 6,7-dehydrogenation on steroid substrates. The protocols and data presented in this guide, though largely based on analogous steroid transformations, provide a solid foundation for researchers and drug development professionals to explore the synthesis and potential applications of this compound. Further research into the specific enzymes and optimization of fermentation conditions will be crucial for developing efficient and scalable production methods for this and other novel steroid derivatives.
References
An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of 6-Dehydro Prednisolone (B192156). Due to the limited availability of specific quantitative binding data for 6-Dehydro Prednisolone in publicly accessible literature, this document focuses on providing a robust framework for understanding its potential GR binding characteristics. This is achieved through a detailed examination of the GR signaling pathway, standardized experimental protocols for determining binding affinity, and a comparative analysis of structurally related corticosteroids.
The Glucocorticoid Receptor and Its Signaling Pathway
Glucocorticoids, a class of steroid hormones, exert their wide-ranging physiological effects by binding to the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates from the cytoplasm to the nucleus. Once in the nucleus, the ligand-receptor complex modulates the transcription of target genes, leading to the therapeutic anti-inflammatory and immunosuppressive effects of these drugs.
The classical genomic signaling pathway of the glucocorticoid receptor involves several key steps:
-
Ligand Binding: Lipophilic glucocorticoids passively diffuse across the cell membrane and bind to the GR, which is located in the cytoplasm in an inactive complex with chaperone proteins, including heat shock protein 90 (Hsp90).
-
Conformational Change and Chaperone Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the chaperone protein complex.
-
Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the GR-ligand complexes typically dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Gene Transcription Modulation: The binding of the GR dimer to GREs can either enhance (transactivation) or suppress (transrepression) the transcription of target genes, leading to the desired physiological response.
Classical genomic signaling pathway of the glucocorticoid receptor.
Glucocorticoid Receptor Binding Affinity of this compound
This compound is a derivative of prednisolone characterized by the introduction of an additional double bond at the C6-C7 position of the steroid nucleus. While specific quantitative data on the binding affinity of this compound for the glucocorticoid receptor is scarce in the available scientific literature, qualitative information suggests a decreased affinity compared to its parent compound, prednisolone.
The introduction of the C6-C7 double bond is known to significantly influence the steroid's receptor binding profile. This structural modification has been reported to decrease the affinity for the Type II glucocorticoid receptor. From a structure-activity relationship (SAR) perspective, modifications to the steroid's core structure, particularly alterations in the planarity and electronic distribution of the A and B rings, can impact the precise fit and interaction with the ligand-binding domain of the glucocorticoid receptor.
For a comprehensive understanding, it is essential to compare the GR binding affinity of this compound with that of other well-characterized corticosteroids. The following table provides the relative binding affinities (RBA) of several common glucocorticoids, with dexamethasone (B1670325) typically used as the reference standard (RBA = 100).
Table 1: Relative Binding Affinity of Various Corticosteroids to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (RBA)¹ |
| Dexamethasone | 100 (Reference) |
| Prednisolone | 19 |
| Hydrocortisone | 10 |
| Budesonide | 935 |
| Fluticasone Propionate | 1800 |
| Mometasone Furoate | 2200 |
¹ Relative Binding Affinity (RBA) is determined by competitive binding assays, with Dexamethasone set as the reference at 100. Higher values indicate greater affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity
To quantitatively determine the binding affinity of a test compound such as this compound for the glucocorticoid receptor, a competitive radioligand binding assay is the gold-standard method. This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the GR.
Materials
-
Radioligand: [³H]-Dexamethasone
-
Receptor Source: Cytosolic fraction from cells or tissues expressing high levels of GR (e.g., rat liver, human A549 cells).
-
Test Compounds: this compound, Prednisolone (as a comparator), and unlabeled Dexamethasone (as a reference).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Procedure
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cell line by homogenization and ultracentrifugation.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant amount of the cytosolic receptor preparation.
-
Competition: Add a fixed concentration of [³H]-Dexamethasone to all tubes. Then, add increasing concentrations of the unlabeled test compound (this compound), comparator (Prednisolone), or reference (Dexamethasone). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Radioligand: Add a dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-Dexamethasone. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the receptor-bound [³H]-Dexamethasone, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Dexamethasone as a function of the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Workflow for a competitive glucocorticoid receptor binding assay.
Conclusion
The Core Mechanism of Action of 6-Dehydro Prednisolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dehydro Prednisolone, a synthetic glucocorticoid and a metabolite of prednisolone, exerts its anti-inflammatory and immunosuppressive effects through a well-defined molecular pathway centered on the glucocorticoid receptor (GR).[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the established principles of glucocorticoid signaling. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the expected pharmacological profile and provides detailed experimental protocols for its characterization. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of steroidal anti-inflammatory drugs.
Introduction
This compound, also known as Δ⁶-prednisolone, is a corticosteroid structurally similar to prednisolone, with the key difference being the presence of a double bond between the 6th and 7th carbon atoms.[1][2] Like other glucocorticoids, its primary mechanism of action involves the modulation of gene expression through interaction with the cytosolic glucocorticoid receptor. This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. Understanding the precise molecular interactions and signaling cascades is crucial for the rational design and development of novel glucocorticoid-based therapies with improved efficacy and safety profiles.
The Glucocorticoid Receptor Signaling Pathway
The biological effects of this compound are mediated through the canonical glucocorticoid receptor signaling pathway. This process can be broadly divided into cytoplasmic and nuclear events.
Cytoplasmic Events: Receptor Binding and Activation
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This complex maintains the receptor in a conformation that is capable of binding to its ligand but is unable to translocate to the nucleus.
Upon entering the cell via passive diffusion, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The now-activated GR-ligand complex exposes its nuclear localization signals (NLS), enabling its translocation into the nucleus.
Nuclear Events: Modulation of Gene Expression
Once inside the nucleus, the activated GR-ligand complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes. Examples of genes upregulated by glucocorticoids include annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to repress the expression of pro-inflammatory genes. This occurs primarily through the interaction of the GR-ligand complex with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). The GR can inhibit the activity of these pro-inflammatory transcription factors by preventing their binding to DNA or by recruiting corepressor proteins. This leads to a reduction in the synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Quantitative Pharmacological Data
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Kd, nM) | Reference |
| This compound | Data not available | - |
| Prednisolone | ~5-10 | Comparative |
| Dexamethasone (B1670325) | ~3-5 | Comparative |
| Cortisol | ~10-25 | Comparative |
Note: Lower Kd values indicate higher binding affinity.
Table 2: In Vitro Potency in Anti-inflammatory Assays
| Compound | IC50 / EC50 (nM) | Assay | Reference |
| This compound | Data not available | - | - |
| Prednisolone | ~10-50 | NF-κB Inhibition | Comparative |
| Prednisolone | ~5-20 | IL-6 Inhibition | Comparative |
| Dexamethasone | ~1-10 | NF-κB Inhibition | Comparative |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. EC50 represents the concentration of a drug that gives a half-maximal response.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the glucocorticoid receptor.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the GR.
Materials:
-
Recombinant human glucocorticoid receptor
-
[³H]-dexamethasone
-
Unlabeled this compound and dexamethasone
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing EDTA, molybdate, and DTT)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound and dexamethasone (as a positive control).
-
In a multi-well plate, incubate a fixed concentration of recombinant human GR and [³H]-dexamethasone with varying concentrations of the unlabeled competitor.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC50 value.
-
Calculate the Kd for this compound using the Cheng-Prusoff equation.
NF-κB Reporter Gene Assay (Transrepression)
Objective: To measure the ability of this compound to inhibit NF-κB-mediated gene transcription.
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. Inhibition of NF-κB activity by this compound results in a decrease in reporter gene expression.
Materials:
-
Human cell line (e.g., HEK293 or A549)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and a reference glucocorticoid (e.g., dexamethasone)
-
NF-κB inducing agent (e.g., TNF-α or IL-1β)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, allow the cells to recover for 24 hours.
-
Pre-treat the cells with a serial dilution of this compound or the reference compound for 1-2 hours.
-
Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage inhibition of NF-κB activity at each concentration of the test compound and determine the IC50 value.
MMTV Reporter Gene Assay (Transactivation)
Objective: To measure the ability of this compound to activate GR-mediated gene transcription.
Principle: This assay uses a cell line transfected with a reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter, which includes GREs. Activation of the GR by this compound leads to increased expression of the reporter gene (e.g., luciferase).
Materials:
-
Human cell line (e.g., A549 or HeLa)
-
MMTV luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and a reference glucocorticoid (e.g., dexamethasone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Transfect the cells with the MMTV luciferase reporter plasmid.
-
After transfection, treat the cells with a serial dilution of this compound or the reference compound for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control at each concentration and determine the EC50 value.
Conclusion
The mechanism of action of this compound is consistent with that of other classic glucocorticoids, involving binding to and activation of the glucocorticoid receptor, followed by the modulation of gene expression through transactivation and transrepression. While specific quantitative pharmacological data for this compound is not extensively documented, the experimental protocols provided in this guide offer a robust framework for its comprehensive characterization. Further research is warranted to elucidate the precise binding kinetics and potency of this compound to better understand its therapeutic potential and to facilitate the development of more targeted anti-inflammatory therapies.
References
An In-depth Technical Guide to the Pharmacological Profile of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydro Prednisolone (B192156), also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid steroid that is a metabolite and structural analog of prednisolone.[1][2] Its defining chemical characteristic is the presence of a double bond between the 6th and 7th carbon atoms of the steroid nucleus, distinguishing it from prednisolone.[1] This structural modification significantly influences its pharmacological profile, particularly its receptor binding affinity and subsequent biological activity.[1] This document provides a comprehensive overview of the pharmacological properties of 6-Dehydro Prednisolone, including its mechanism of action, pharmacodynamics, pharmacokinetics, and detailed experimental protocols for its characterization.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one[2] |
| Chemical Formula | C21H26O5[2] |
| Molecular Weight | 358.4 g/mol [2] |
| Synonyms | Δ⁶-Prednisolone, 6,7-Dehydroprednisolone[2] |
Mechanism of Action
Like other corticosteroids, this compound exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[1][3] The lipophilic nature of the steroid allows it to passively diffuse across the cell membrane and bind to the cytosolic GR.[1][4] In its inactive state, the GR is part of a multiprotein complex with chaperone proteins like heat shock protein 90 (hsp90).[1] Upon ligand binding, the chaperone proteins dissociate, and the activated steroid-GR complex translocates to the nucleus.[4]
Once in the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][5] This interaction activates the transcription of anti-inflammatory genes, such as those for annexin-1, interleukin-10, and inhibitor of NF-κB (IκB-α).[5][6]
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes.[5] It achieves this by interfering with the function of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5][7] This process often involves the recruitment of histone deacetylase-2 (HDAC2), which reverses the histone acetylation associated with activated inflammatory genes, thereby suppressing their transcription.[5][6]
The introduction of the double bond at the C6-C7 position in this compound has been shown to decrease its affinity for Type II glucocorticoid receptors while not affecting its affinity for Type I (mineralocorticoid) receptors.[1] This altered binding profile can lead to a different spectrum of biological effects compared to prednisolone, particularly concerning electrolyte balance.[1]
Caption: Glucocorticoid receptor signaling pathway for this compound.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are anti-inflammatory and immunosuppressive, consistent with its classification as a glucocorticoid.[1][8] These effects stem from its ability to modulate the expression of genes involved in the inflammatory cascade.[5][7] Corticosteroids, in general, inhibit the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes and suppress the migration and function of inflammatory cells.[9]
Pharmacokinetics
This compound is recognized as a metabolite of prednisolone and can be detected in urine, making it a potential biomarker for monitoring compliance with oral glucocorticoid therapy.[1][2] The metabolism of prednisolone is complex, with this compound being one of over 20 identified metabolites.[1][7] The conversion of prednisolone to its various metabolites, including 6-hydroxylated forms, is mediated by cytochrome P450 enzymes, particularly CYP3A.[10]
Table 2: General Pharmacokinetic Parameters of Prednisolone (Parent Compound)
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~70-80% | [7][11] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [7][11] |
| Plasma Half-life | 2.1 - 3.5 hours | [7][11] |
| Protein Binding | 65 - 91% (concentration-dependent) | [7][11] |
| Metabolism | Hepatic (interconvertible with prednisone) | [10][12] |
| Excretion | Primarily renal (as metabolites) | [7] |
Note: Specific pharmacokinetic data for this compound is limited in the available literature. The data presented is for its parent compound, prednisolone, to provide context.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay quantifies the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.[13][14]
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing GR from a suitable source, such as A549 lung carcinoma cells or rat liver, through homogenization and ultracentrifugation.[13] Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, incubate the GR-containing cytosol with a fixed concentration of a labeled GR ligand (e.g., [3H]dexamethasone or a fluorescent ligand like Fluormone™ GS Red).[13][14]
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound (e.g., dexamethasone) to the wells.[13] Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled reference compound).[13]
-
Incubation: Incubate the plate at 4°C for 18-24 hours or at room temperature for 2-4 hours, depending on the specific protocol, to allow the binding to reach equilibrium.[13][14]
-
Separation: Separate the receptor-bound from the free ligand. For radioligands, this can be achieved using dextran-coated charcoal followed by centrifugation.[13] For fluorescent ligands, the change in fluorescence polarization is measured directly.[14]
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter or the fluorescence polarization using a plate reader.[13][14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[13] Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve.[13] Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response model.[13] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]
Caption: Workflow of a competitive glucocorticoid receptor binding assay.
Glucocorticoid Receptor (GR) Translocation Assay
This cell-based assay measures the ability of a compound to induce the translocation of GR from the cytoplasm to the nucleus.[3]
Methodology:
-
Cell Plating: Seed cells engineered to express a GFP-GR fusion protein into a 96-well plate at a density of approximately 6,000 cells/well.[3]
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2 to allow for attachment.[3]
-
Compound Addition: Add test compounds (this compound) and a reference agonist (e.g., dexamethasone) at various concentrations to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) to allow for GR translocation.[3]
-
Fixation and Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst stain).
-
Imaging and Analysis: Acquire images using an automated fluorescence microscope. Analyze the images to quantify the fluorescence intensity of GFP-GR in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates GR translocation.
Caption: Workflow for a cell-based GR nuclear translocation assay.
Conclusion
This compound is a key metabolite of prednisolone with a distinct structural feature—a double bond at the C6-C7 position—that alters its receptor binding profile and, consequently, its pharmacological activity.[1] It functions as a glucocorticoid, modulating gene expression through the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects.[1][5] While comprehensive data on its specific potency and pharmacokinetic profile are not as abundant as for its parent compound, its role as a urinary metabolite makes it a valuable biomarker.[1] Further research is warranted to fully elucidate its clinical efficacy and safety profile in comparison to other corticosteroids.
References
- 1. This compound | 2427-64-7 | Benchchem [benchchem.com]
- 2. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Prednisolone - Wikipedia [en.wikipedia.org]
- 5. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Corticosteroids for Inflammation: Types and Uses [verywellhealth.com]
- 9. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 10. PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to the Solubility and Stability of 6-Dehydro Prednisolone
This technical guide provides a comprehensive overview of the solubility and stability of 6-Dehydro Prednisolone (B192156), a synthetic glucocorticoid. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative data for 6-Dehydro Prednisolone, this guide leverages data from the structurally similar and well-characterized corticosteroid, Prednisolone, to provide insights into its physicochemical properties.
Introduction to this compound
This compound, also known as Δ⁶-Prednisolone, is a synthetic corticosteroid characterized by the introduction of a double bond between the 6th and 7th carbon atoms of the prednisolone steroid nucleus.[1] It is a known metabolite of prednisolone and is classified as a glucocorticoid, exerting its effects through binding to the glucocorticoid receptor.[1][2] Understanding its solubility and stability is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its formulation, bioavailability, and shelf-life.
Solubility Profile
Table 1: Solubility of Prednisolone in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | 0.22 - 0.24 | [4] |
| Ethanol | 25 | ~6.7 | [5] |
| Methanol | 25 | Slightly Soluble | [5] |
| Chloroform | 25 | ~5.0 | [5] |
| N,N-Dimethylformamide | 55.1 | 0.0141 (mole fraction) | [6] |
| Dioxane | - | Sparingly Soluble | [7] |
| Acetone | - | Slightly Soluble | [7] |
| Ether | - | Very Slightly Soluble | [7] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its pharmaceutical development. While specific stability studies on this compound are limited, its structural similarity to Prednisolone allows for the prediction of its potential degradation pathways under various stress conditions. As a glucocorticoid, it is expected to be susceptible to hydrolysis, oxidation, and photolysis.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on studies of Prednisolone and other corticosteroids, the following conditions are recommended for the forced degradation of this compound.[8][9]
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours at 60-80°C | Epimerization, dehydration, and side-chain cleavage products. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 8 hours at room temp. or 60°C | Rearrangement of the dihydroxyacetone side chain, formation of carboxylic acid derivatives. |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours at room temperature | Oxidation of the ketone and hydroxyl groups. |
| Thermal Degradation | Dry heat (e.g., 80-105°C) | 24 - 72 hours | Dehydration and other decomposition products. |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Variable, monitor for degradation | Photorearrangement and photo-oxidation products. |
Potential Degradation Pathways
The presence of the α,β-unsaturated ketone in Ring A and the dihydroxyacetone side chain are the most reactive sites in the this compound molecule.
-
Hydrolysis: Under acidic conditions, the C17 side chain can undergo rearrangement. In alkaline conditions, the C-17 side chain is particularly susceptible to degradation.
-
Oxidation: The hydroxyl groups and the ketone functionalities are prone to oxidation, which can lead to a variety of degradation products.
-
Photodegradation: The conjugated double bond system in Rings A and B makes the molecule susceptible to photodegradation, potentially leading to isomerization or the formation of photo-adducts.
Experimental Protocols
Solubility Determination: Shake-Flask Method
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is likely to provide good separation.
-
Detection: UV detection at the λmax of this compound (around 243 nm, similar to Prednisolone) should be appropriate.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Signaling Pathway and Mechanism of Action
As a glucocorticoid, this compound is expected to exert its effects primarily through the glucocorticoid receptor (GR). The binding affinity to the GR is a key determinant of its potency.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids involves the following steps:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs. The activated GR-ligand complex then translocates into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the physiological effects of the glucocorticoid.
Figure 1: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Receptor Binding Affinity
The relative binding affinity (RBA) of this compound to the glucocorticoid receptor can be determined using a competitive radioligand binding assay.
Figure 2: Receptor Binding Assay Workflow.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While direct quantitative data remains scarce, the extensive knowledge base for the structurally similar compound, Prednisolone, provides a valuable framework for understanding its physicochemical properties and for designing further experimental studies. The provided experimental protocols and the detailed description of the glucocorticoid receptor signaling pathway offer a solid foundation for researchers and drug development professionals working with this and other related corticosteroids. Further research is warranted to establish the precise solubility and degradation profile of this compound to support its potential therapeutic applications.
References
- 1. This compound | 2427-64-7 | Benchchem [benchchem.com]
- 2. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-Dehydro Prednisolone CAS#: 2427-64-7 [chemicalbook.com]
- 4. Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Degradation Pathways of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydro Prednisolone (B192156), a synthetic glucocorticoid and a known metabolite of prednisolone, is characterized by an additional double bond at the C6-C7 position of the steroid nucleus.[1] This structural modification influences its biological activity and potentially its stability profile. Understanding the degradation pathways of 6-Dehydro Prednisolone is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This technical guide provides a comprehensive overview of the anticipated degradation pathways of this compound under various stress conditions, based on established knowledge of prednisolone and other corticosteroids. The information presented herein is intended to support researchers in developing stable formulations and robust analytical methods.
While direct and extensive studies on the degradation of this compound are limited, its structural similarity to prednisolone allows for the inference of its primary degradation routes. The degradation of corticosteroids is generally influenced by factors such as pH, oxygen, light, and temperature.[2] The principal degradation pathways anticipated for this compound include hydrolysis, oxidation, and photodegradation.
Core Degradation Pathways
The degradation of this compound is expected to proceed through several key chemical reactions, primarily targeting the dihydroxyacetone side chain at C17 and the conjugated dienone system in the A-ring. The additional double bond at C6-C7 may also influence the molecule's susceptibility to certain degradation reactions.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for corticosteroids, particularly under acidic and basic conditions.
-
Acidic Hydrolysis: In acidic media, corticosteroids can undergo dehydration and rearrangement reactions. For prednisolone acetate, 100% degradation has been observed under strong acidic conditions (5N HCl).[3] A key acid-catalyzed reaction is the Mattox rearrangement, which involves the β-elimination of water from the dihydroxyacetone side chain. While less common for 21-hydroxy corticosteroids compared to their 21-esters, the acidic environment can promote the formation of various degradation products. For this compound, acidic conditions could lead to rearrangements involving the conjugated double bond system.
-
Basic Hydrolysis: Alkaline conditions are known to accelerate the degradation of corticosteroids. Studies on prednisolone have shown that it undergoes degradation in homogenous alkaline solutions, with the reaction being dependent on the hydroxide (B78521) ion concentration.[2][4] The degradation in alkaline media often involves oxidation and rearrangement of the side chain, leading to the formation of acidic and neutral steroidal products.[2] For prednisolone acetate, 100% degradation was observed under alkaline conditions.[3]
Oxidative Degradation
Oxidation is another significant degradation pathway, often targeting the C17 dihydroxyacetone side chain.
-
Mechanism: The presence of oxygen can lead to the formation of various oxidation products. For prednisolone, an oxygen-dependent reaction has been observed to form an acidic steroidal product.[2] The oxidation can proceed via a proposed autooxidation mechanism, leading to the formation of a 21-dehydro intermediate which can further degrade.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of corticosteroids.
-
Mechanism: Prednisolone has been shown to be photoreactive, and its photodegradation is enhanced in the presence of oxygen due to the formation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[5][6] The photodegradation of prednisolone can occur through multiple routes, including direct addition to the α,β-unsaturated ketone system, photolysis of the C17 side chain, and hydrogen abstraction at C11.[7] Given the extended conjugation in its A and B rings, this compound is also expected to be susceptible to photodegradation.
Anticipated Degradation Products
Based on the degradation pathways of prednisolone, the following are the anticipated degradation products of this compound under various stress conditions.
| Stress Condition | Anticipated Degradation Products |
| Acidic Hydrolysis | Rearrangement products of the steroid nucleus, potential products from Mattox-like rearrangements of the side chain. |
| Basic Hydrolysis | 21-dehydro-6-dehydro Prednisolone, 17-carboxylic acid derivatives, and other side-chain cleavage products. |
| Oxidative Degradation | 21-oxo-6-dehydro Prednisolone, and further oxidized products including carboxylic acid derivatives. |
| Photodegradation | Isomeric photoproducts, products of side-chain cleavage, and adducts resulting from reactions with ROS. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8] The following are detailed protocols for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.[8]
Acidic Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours.[9] After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Rationale: This protocol uses strong acid and heat to accelerate hydrolytic degradation.
Basic Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 30 minutes.[9] Neutralize the solution with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: This protocol uses a milder base concentration at room temperature to induce alkaline hydrolysis.
Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.[10] Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.
Thermal Degradation
-
Procedure: Place the solid drug substance in a hot air oven at 90°C for 4 hours.[10] After cooling, dissolve the sample in the mobile phase to a concentration of 100 µg/mL. For solution-state thermal stress, reflux the stock solution at 80°C for 2 hours.[3]
-
Rationale: This protocol assesses the stability of the drug substance at elevated temperatures in both solid and solution states.
Photolytic Degradation
-
Procedure: Expose the stock solution (in a quartz tube) to UV light (254 nm) for 24 hours.[3] Keep a control sample wrapped in aluminum foil to protect it from light. Dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: This protocol evaluates the drug's sensitivity to light and its potential for photodegradation.
Analysis of Degraded Samples
All stressed samples should be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS/MS) to separate and identify the degradation products.[11]
Analytical Methodologies
A robust stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products.
HPLC Method for Analysis of this compound and its Degradation Products
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for steroid analysis.[12]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is typically employed. A common mobile phase composition for prednisolone analysis is a mixture of methanol and water (58:42 v/v).[12]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[12]
-
Detection: UV detection at the λmax of this compound (around 240-254 nm for prednisolone) is appropriate for quantification.[12]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[12]
UPLC-MS/MS for Identification of Degradation Products
For the structural elucidation of degradation products, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique.[11]
-
Ionization: Electrospray ionization (ESI) in positive mode is often used for corticosteroids.
-
Analysis: The analysis involves obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern to deduce the structure of the degradation products.
Signaling Pathways and Logical Relationships
The degradation of this compound can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Overview of this compound degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Conclusion
This technical guide provides a comprehensive framework for understanding the potential degradation pathways of this compound. By leveraging the extensive knowledge available for the structurally similar prednisolone, researchers can anticipate the primary degradation routes and products. The detailed experimental protocols for forced degradation studies and the outlined analytical methodologies offer a practical approach for investigating the stability of this compound. A thorough understanding of its degradation profile is paramount for the development of stable, safe, and effective pharmaceutical products containing this active ingredient. Further research focusing specifically on this compound is warranted to confirm these inferred pathways and to fully characterize its unique stability characteristics.
References
- 1. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 12. amecj.com [amecj.com]
Methodological & Application
Application Notes and Protocols for the Microbiological Synthesis of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbiological synthesis of 6-Dehydro Prednisolone (B192156), commonly known as prednisolone, represents a significant advancement in pharmaceutical manufacturing. This biotransformation process offers a highly specific, efficient, and environmentally benign alternative to complex chemical syntheses. The core of this process lies in the 1-dehydrogenation of a suitable corticosteroid precursor, typically hydrocortisone (B1673445) (cortisol) or its acetate (B1210297) derivative, catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KSD) found in various microorganisms. This document provides detailed application notes and protocols for researchers and professionals engaged in the development and optimization of this microbial synthesis.
The primary reaction involves the introduction of a double bond between the C1 and C2 positions of the steroid's A-ring, converting hydrocortisone to prednisolone. Several microbial genera, most notably Arthrobacter and Rhodococcus, have been extensively studied and employed for this bioconversion due to their high KSD activity.
Data Presentation: Comparative Analysis of Microbial Strains
The selection of an appropriate microbial strain is critical for maximizing the yield and efficiency of 6-Dehydro Prednisolone synthesis. The following table summarizes quantitative data from various studies on the biotransformation of hydrocortisone to prednisolone using different microorganisms. It is important to note that the experimental conditions vary between studies, which can significantly influence the reported yields.
| Microorganism | Substrate | Substrate Conc. (g/L) | Fermentation Time (h) | Conversion Yield (%) | Key Fermentation Parameters | Reference(s) |
| Rhodococcus coprophilus | Hydrocortisone | Not Specified | 24 | 97 | Not Specified | [1] |
| Rhodococcus globerulus | Hydrocortisone | Not Specified | 72 | 76 | Not Specified | [1] |
| Rhodococcus ruber | Hydrocortisone | Not Specified | 72 | 56 | Not Specified | [1] |
| Arthrobacter simplex | Hydrocortisone | 0.1 | 24 | 84.2 | pH 6.0, 26°C | [2] |
| Engineered A. simplex M158 | Cortisone (B1669442) Acetate | 83.6 | ~100 | ~79.8 (Product Conc. 66.7 g/L) | Not Specified | [3] |
| Recombinant E. coli | Hydrocortisone | 2 | 60 | Not Specified | 20-40°C, pH ~7 | [4] |
| Streptomyces roseochromogenes | Prednisolone | 7.5 | 24 | 95.1 (to 20β-hydroxy prednisolone) | 24-h pre-culture, 0.05% MgSO₄ | [5] |
Experimental Protocols
Protocol 1: Cultivation of Arthrobacter simplex for Biotransformation
This protocol outlines the steps for cultivating Arthrobacter simplex to prepare a cell suspension for the subsequent biotransformation of hydrocortisone.
1. Media Preparation:
-
Seed Medium:
-
Glucose: 10 g/L
-
Yeast Extract: 5 g/L
-
Tryptone: 10 g/L
-
Sodium Chloride: 10 g/L
-
Adjust pH to 7.0-7.2.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Fermentation Medium:
-
Glucose: 10 g/L
-
Yeast Extract: 1.6 g/L
-
KH₂PO₄: 2.5 g/L
-
Corn Steep Liquor: 10 g/L
-
Adjust pH to 7.0-7.2.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
2. Inoculum Preparation:
-
Aseptically transfer a loopful of Arthrobacter simplex from a slant culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium.
-
Incubate the flask on a rotary shaker at 200 rpm and 30-33°C for 18-22 hours.
3. Fermentation:
-
Transfer the seed culture to a larger fermentation vessel containing the sterile fermentation medium. The inoculation volume should be 5-10% (v/v) of the fermentation medium.
-
Incubate at 30-33°C with agitation (e.g., 200 rpm in a shaker flask) for 24 hours.
Protocol 2: Microbiological Synthesis of this compound
This protocol describes the biotransformation of hydrocortisone to prednisolone using the cultivated Arthrobacter simplex culture.
1. Substrate Preparation:
-
Prepare a stock solution of hydrocortisone by dissolving it in a suitable organic solvent such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO). The concentration should be determined based on the desired final substrate concentration in the fermentation broth (typically 1-4 g/L).[4]
-
Sterilize the substrate solution by filtration through a 0.22 µm filter.
2. Biotransformation:
-
After the initial 24-hour fermentation period of Arthrobacter simplex, aseptically add the sterile hydrocortisone solution to the fermentation broth.
-
Continue the incubation under the same conditions (30-33°C, 200 rpm) for an additional 40-60 hours.
-
Monitor the progress of the biotransformation by taking samples periodically and analyzing them by HPLC (see Protocol 4).
Protocol 3: Extraction and Purification of this compound
This protocol details the recovery of prednisolone from the fermentation broth.
1. Cell Separation:
-
Harvest the fermentation broth and separate the microbial cells from the supernatant by centrifugation or filtration.
2. Extraction:
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[4][6]
-
Mix vigorously for 10-15 minutes and then allow the phases to separate.
-
Collect the organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Combine all the organic extracts.
3. Purification:
-
Wash the combined organic phase with a 2% sodium bicarbonate solution and then with water to remove any acidic or water-soluble impurities.[6]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude prednisolone.
-
The crude product can be further purified by crystallization from a suitable solvent like acetone.[6]
Protocol 4: HPLC Analysis of this compound
This protocol provides a method for the quantitative analysis of hydrocortisone and prednisolone to monitor the biotransformation process.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A mixture of methanol and water (e.g., 58:42 v/v) or acetonitrile, tetrahydrofuran, and water.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
Column Temperature: 25°C.
2. Sample Preparation:
-
Take a sample from the fermentation broth and centrifuge to remove cells.
-
Dilute the supernatant with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
3. Quantification:
-
Prepare standard solutions of hydrocortisone and prednisolone of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by plotting the peak area against the concentration.
-
Determine the concentration of hydrocortisone and prednisolone in the fermentation samples by comparing their peak areas to the respective calibration curves.
Mandatory Visualizations
Diagram 1: General Workflow for Microbiological Synthesis of this compound
Caption: Overview of the microbiological synthesis of this compound.
Diagram 2: Metabolic Pathway of Hydrocortisone to this compound
Caption: Key enzymatic conversion in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Construction of engineered Arthrobacter simplex with improved performance for cortisone acetate biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006124141A2 - A process of preparing prednisolone devoid of steroid-derived impurities using recombinant e. coli transformed with a δ1-dehydrogenase gene - Google Patents [patents.google.com]
- 5. Transformation of prednisolone to a 20β-hydroxy prednisolone compound by Streptomyces roseochromogenes TS79 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2993839A - Process for the preparation of prednisolone - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC for simultaneous determination of prednisone, prednisolone andhydrocordisone in serum [journal11.magtechjournal.com]
6-Dehydro Prednisolone Analytical Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Dehydro Prednisolone analytical reference standard. This reference material is critical for the accurate identification and quantification of this compound, a known impurity and metabolite of Prednisolone, in pharmaceutical drug substances and formulations.
Physicochemical Properties and Specifications
This compound, also known as Prednisolone EP Impurity H, is a key reference standard for quality control and analytical development in the pharmaceutical industry.[1][2] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one | [1] |
| Synonyms | Δ⁶-Prednisolone, Prednisolone EP Impurity H | [2] |
| CAS Number | 2427-64-7 | [1][2] |
| Molecular Formula | C₂₁H₂₆O₅ | [1][2] |
| Molecular Weight | 358.4 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | >95% (HPLC) | [4] |
| Storage | 2-8°C in a well-closed container, protected from light. | [5] |
Applications
The this compound analytical reference standard is primarily used for:
-
Impurity Profiling: As a certified reference material for the identification and quantification of this compound in Prednisolone active pharmaceutical ingredient (API) and finished drug products.
-
Analytical Method Validation: For the validation of chromatographic methods, such as HPLC and UHPLC, intended for the analysis of related substances in Prednisolone.[1][6]
-
Stability Studies: To monitor the formation of this compound as a degradation product in stability studies of Prednisolone under various stress conditions.
-
Metabolism Studies: As a reference marker in pharmacokinetic and metabolism studies to identify and quantify metabolites of Prednisolone.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and precise standard solutions of this compound for use in chromatographic analysis.
Materials:
-
This compound analytical reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the material in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL). These solutions should bracket the expected concentration of the impurity in the sample.
-
Note: Standard solutions should be stored at 2-8°C and protected from light. The stability of the solutions should be established, and they should be prepared fresh as needed.
HPLC Method for the Determination of Related Substances in Prednisolone (including this compound)
This protocol is based on established stability-indicating HPLC methods for Prednisolone and its impurities.[7]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (50:50 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 14 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability:
-
Resolution: The resolution between Prednisolone and its adjacent impurities should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Prednisolone peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 2.0%.
Sample Preparation:
-
Accurately weigh a quantity of the Prednisolone drug substance or powdered tablets equivalent to 25 mg of Prednisolone.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
Quantification:
The amount of this compound in the sample can be calculated using the external standard method based on the peak area responses from the chromatograms of the standard and sample solutions.
Visualizations
Metabolic Pathway of Prednisolone
Prednisolone undergoes extensive metabolism in the body. The following diagram illustrates the major metabolic transformations, including the formation of this compound.
Caption: Metabolic pathway of Prednisolone.
Experimental Workflow for Impurity Quantification
The following workflow outlines the key steps for the quantification of this compound in a drug substance using the analytical reference standard.
References
- 1. Prednisolone EP Impurity H | CAS No: 2427-64-7 [aquigenbio.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-D230000-10MG | LGC Standards [lgcstandards.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Analysis of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydro Prednisolone is a metabolite of Prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1] The analysis of Prednisolone and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This application note provides a detailed protocol and comparative data for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). While a specific validated method for the quantification of this compound is not widely published, this document outlines a robust starting method based on the analysis of Prednisolone and its related metabolites, which can be adapted and validated for specific research needs.
Data Presentation
The following table summarizes various HPLC methods and conditions reported for the analysis of Prednisolone and its related compounds. These methods provide a strong basis for developing a specific protocol for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm)[2] | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[3] | Supelcosil LC-18-DB (150 x 4.6-mm, 5-µm)[4] | Ascentis® C18 (15 cm × 4.6 mm, 5 µm)[5] |
| Mobile Phase A | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v)[2] | Water with 1mM Ammonium Formate and 0.01% Formic Acid[3] | 16% Isopropanol in Water with 0.1% Trifluoroacetic Acid[4] | Water[5] |
| Mobile Phase B | 80% Acetonitrile in Water[2] | Acetonitrile with 0.01% Formic Acid[3] | Not Applicable (Isocratic) | Methanol:Acetonitrile (50:50)[5] |
| Gradient | 0 min, 100% A; 9 min, 90% A; 18 min, 40% A; 20 min, 100% A[2] | 0 min, 8% B; 8 min, 15% B; 9 min, 20% B; 14 min, 23% B; 15 min, 90% B; 16 min, 90% B; 16.1 min, 8% B; 18.5 min, 8% B[3] | Isocratic[4] | 0-14 min, 40% B; 14-20 min, 40-80% B; 20-25 min, 80% B[5] |
| Flow Rate | 0.8 mL/min[2] | 400 µL/min[3] | 1.2 mL/min[4] | 1.0 mL/min[5] |
| Column Temperature | 50 °C[2] | 45 °C[3] | 25 °C[4] | 40 °C[5] |
| Detection | UV at 254 nm[2] | LC-MS/MS[3] | UV at 254 nm[4] | UV at 254 nm[5] |
| Injection Volume | 10 µL[2] | 10 µL[3] | Not Specified | 10 µL[5] |
Experimental Protocols
This section details a recommended starting protocol for the HPLC analysis of this compound, based on the successful separation of Prednisolone and its metabolites.
Materials and Reagents
-
This compound reference standard
-
Prednisolone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade, inhibitor-free)
-
Water (HPLC grade, filtered and deionized)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Sample diluent: Mobile Phase A or a mixture of Water and Acetonitrile (e.g., 80:20 v/v)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions (Recommended Starting Point)
The following conditions, adapted from a method for separating Prednisolone metabolites, are recommended as a starting point for method development.
-
Column: Acquity BEH C18 (100 x 2.1 mm i.d., 1.7 µm particle size)[3]
-
Mobile Phase A: Water with 1mM Ammonium Formate and 0.01% Formic Acid[3]
-
Mobile Phase B: Acetonitrile with 0.01% Formic Acid[3]
-
Gradient Program:
-
0 min, 8% B
-
8 min, 15% B
-
9 min, 20% B
-
14 min, 23% B
-
15 min, 90% B
-
16 min, 90% B
-
16.1 min, 8% B
-
18.5 min, 8% B[3]
-
-
Flow Rate: 400 µL/min[3]
-
Column Temperature: 45 °C[3]
-
Detection: UV at 254 nm (for initial development) or MS for higher sensitivity and specificity.
-
Injection Volume: 5-10 µL
Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a volumetric flask and add the sample diluent.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times and evaluate parameters such as:
-
Tailing factor: Should be between 0.8 and 1.5.
-
Theoretical plates: Should be >2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be <2.0%.
Analysis
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Development
Caption: Logical flow for HPLC method development.
References
- 1. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [repositori.upf.edu]
- 4. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of 6-Dehydro Prednisolone in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Dehydro Prednisolone in human urine. The protocol employs enzymatic hydrolysis followed by liquid-liquid extraction for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound for pharmacokinetic studies, clinical monitoring, and anti-doping applications.
Introduction
This compound is a metabolite of Prednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Monitoring its concentration in urine is crucial for understanding the metabolism of Prednisolone and for distinguishing between different routes of administration in sports drug testing.[2] LC-MS/MS offers superior sensitivity and selectivity for the quantification of steroids in complex biological matrices like urine.[3] This application note provides a comprehensive protocol for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (Toronto Research Chemicals or equivalent)
-
Prednisolone-d8 (Internal Standard, IS)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (1 M, pH 7.0)
-
Potassium carbonate solution (25%)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
Sample Preparation
A detailed workflow for the sample preparation is illustrated below.
Figure 1: Sample Preparation Workflow.
Protocol:
-
To 2 mL of urine, add the internal standard solution (e.g., 40 ng of Prednisolone-d8).[4]
-
Add 0.5 mL of 1M phosphate buffer (pH 7).[4]
-
Add 30 µL of β-glucuronidase from E. coli and incubate at 55°C for 1 hour to hydrolyze glucuronide conjugates.[4][5]
-
Alkalinize the solution to pH 8-9 with 150 µL of 25% potassium carbonate solution.[4]
-
Perform liquid-liquid extraction by adding 6 mL of ethyl acetate and vortexing for 10 minutes.[4]
-
Centrifuge at 1400 g for 5 minutes.[4]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of a water:acetonitrile mixture (75:25, v/v).[4]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[4]
LC-MS/MS Conditions
A logical diagram of the analytical instrumentation and data processing is provided below.
Figure 2: Analytical Workflow.
Liquid Chromatography:
| Parameter | Condition |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[4] |
| Mobile Phase A | Water with 1 mM Ammonium Formate and 0.01% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid[4] |
| Flow Rate | 400 µL/min[4] |
| Column Temperature | 45°C[4] |
| Injection Volume | 10 µL[4] |
| Gradient | A linear gradient can be optimized for the separation of this compound from other potential interferences. A starting point could be: 0-1 min 10% B, 1-8 min 10-90% B, 8-9 min 90% B, 9-9.1 min 90-10% B, 9.1-12 min 10% B. |
Mass Spectrometry:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | To be optimized for each transition |
| Cone Voltage (CV) | To be optimized for each compound |
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 359.2 | 341.2, 147.1 |
| Prednisolone-d8 (IS) | 369.2 | 351.2, 153.1 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Method Performance
The method was validated for linearity, limit of quantification, precision, and accuracy. The results are summarized in the table below.
Table 2: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Curve Range | 0.5 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 200 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Recovery | > 85% |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The sample preparation procedure is straightforward and effective, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and throughput. This application note serves as a valuable resource for laboratories involved in steroid analysis.
References
- 1. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repositori.upf.edu]
- 5. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 6-Dehydro Prednisolone by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust method for the qualitative and quantitative analysis of 6-Dehydro Prednisolone using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal instability inherent to corticosteroids, a crucial derivatization step is employed to ensure accurate and reproducible results.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a synthetic glucocorticoid, and like other corticosteroids, its analysis is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical tool for the separation, identification, and quantification of such compounds.[1][3] However, the successful analysis of corticosteroids by GC-MS is contingent upon a derivatization step to convert the analytes into more volatile and thermally stable forms.[1][2] Silylation is a widely adopted and effective derivatization technique for this class of compounds.[1] This document provides a comprehensive protocol for the derivatization and subsequent GC-MS analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Anhydrous Pyridine (B92270)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (B1210297) (HPLC Grade)
-
Nitrogen gas, high purity
-
Helium gas (carrier gas), high purity
Instrumentation
A standard gas chromatograph equipped with a mass selective detector was used. The following are typical parameters and may be optimized for specific instrumentation.
Table 1: GC-MS Instrumentation Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 180 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-650 amu (Full Scan) |
| Solvent Delay | 5 min |
Sample Preparation and Derivatization
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in ethyl acetate to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Derivatization:
-
Pipette 100 µL of the standard solution into a clean, dry autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[4]
-
Cool the vial to room temperature before injection into the GC-MS system.
-
Results and Discussion
The described GC-MS method with prior derivatization allows for the successful analysis of this compound. The derivatization with MSTFA effectively converts the polar hydroxyl groups into non-polar trimethylsilyl (B98337) ethers, enhancing the volatility and thermal stability of the analyte. The resulting trimethylsilyl derivative of this compound exhibits good chromatographic peak shape and can be readily identified by its characteristic mass spectrum.
For quantitative analysis, a calibration curve should be constructed by analyzing a series of derivatized standards of known concentrations. The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
Table 2: Hypothetical Quantitative Data for Derivatized this compound
| Parameter | Result |
| Retention Time (min) | 12.5 (Hypothetical) |
| Linearity | |
| Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | |
| Intra-day | < 5% |
| Inter-day | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Limits | |
| Limit of Detection (LOD) | 0.05 µg/mL (Hypothetical) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (Hypothetical) |
Conclusion
The protocol outlined in this application note provides a reliable and robust framework for the analysis of this compound by GC-MS. The critical derivatization step enables high-quality chromatographic separation and mass spectrometric identification. This method is suitable for routine quality control and research applications in the pharmaceutical industry.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Derivatization pathway of this compound for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Development and Validation of a Bioanalytical Method for 6-Dehydro Prednisolone in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated bioanalytical method for the quantitative determination of 6-Dehydro Prednisolone in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The assay has been validated in accordance with the US FDA and European Medicines Agency (EMA) guidelines and demonstrates excellent linearity, accuracy, precision, and stability over the analytical range.[1][2][3][4] This application note provides comprehensive protocols for sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary, making it suitable for pharmacokinetic studies, clinical trials, and other drug development applications.
Introduction
This compound, a synthetic glucocorticoid and an active metabolite of Prednisolone, possesses potent anti-inflammatory and immunosuppressive properties.[5] Like other corticosteroids, it exerts its effects by modulating gene expression through interaction with the glucocorticoid receptor (GR). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic analysis, dose-response modeling, and overall clinical development.
The development of a validated bioanalytical method is a regulatory requirement to ensure that the data generated from preclinical and clinical studies are reliable.[2][6] This note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Glucocorticoid Signaling Pathway
Glucocorticoids, such as this compound, diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs).[7] Upon binding, the HSPs dissociate, and the activated GR-ligand complex translocates to the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8][9] This interaction modulates the transcription of genes involved in inflammation, immune response, and metabolism, leading to the therapeutic effects of the corticosteroid.[8][10]
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. DSpace [repositori.upf.edu]
- 6. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydro Prednisolone (B192156) is a metabolite of Prednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[2] Upon binding, the 6-Dehydro Prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This activity can be broadly categorized into two main mechanisms:
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like annexin-1 (lipocortin-1).[3]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding.[4][5] This leads to the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the potency, efficacy, and potential cytotoxicity of this compound and other glucocorticoid compounds.
Data Presentation: In Vitro Activity of Glucocorticoids
The following tables summarize typical quantitative data obtained from the described assays. While specific data for this compound is not widely published, these tables serve as a template for data presentation. Data for the well-characterized glucocorticoids, Dexamethasone (B1670325) and Prednisolone, are included for reference.
Table 1: Glucocorticoid Receptor (GR) Functional Activity
| Compound | Cell Line | Assay Type | Readout | EC50 (nM) | Max Efficacy (%) |
| This compound | A549 | MMTV-Luciferase Reporter | GR Transactivation | User Data | User Data |
| Dexamethasone | A549 | MMTV-Luciferase Reporter | GR Transactivation | ~8.1 | 100 |
| Prednisolone | HEK293F-GRE | GRE Reporter | GR Transactivation | Variable | Variable |
Table 2: Anti-Inflammatory Activity (Transrepression)
| Compound | Cell Line | Assay Type | Readout | IC50 (nM) |
| This compound | A549 / HeLa | NF-κB Luciferase Reporter | NF-κB Inhibition | User Data |
| Dexamethasone | A549 | NF-κB Luciferase Reporter | NF-κB Inhibition | ~4.5 |
| Prednisolone | C2C12 | NF-κB Luciferase Reporter | NF-κB Inhibition | ~1 nM |
Table 3: Cytokine Release Inhibition
| Compound | Cell Type | Assay Type | Cytokine Inhibited | IC50 (nM) |
| This compound | PBMCs | Cytokine Release | IL-6, TNF-α | User Data |
| Dexamethasone | Newborn PMNs | Cytokine Release | IL-8 | 3.4 |
| Prednisolone | PBMCs | Cytokine Release | IL-2 | ~17.4 |
Table 4: Cellular Cytotoxicity
| Compound | Cell Line | Assay Type | Endpoint | LC50 (nM) |
| This compound | B-lineage ALL | Cell Viability | Apoptosis | User Data |
| Dexamethasone | B-lineage ALL | Cell Viability | Apoptosis | 7.5 (median) |
| Prednisolone | B-lineage ALL | Cell Viability | Apoptosis | 43.5 (median)[6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway for glucocorticoids and the general workflows for the described in vitro assays.
Experimental Protocols
GR Transactivation: MMTV-Luciferase Reporter Gene Assay
Objective: To measure the ability of this compound to activate GR-mediated gene transcription.
Materials:
-
A549 cells (or other suitable GR-expressing cell line)
-
pGL4.36[luc2P/MMTV/Hygro] Vector or similar MMTV-luciferase reporter plasmid[7]
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
DMEM with 1% charcoal-stripped FBS (for assay)
-
This compound and reference compound (e.g., Dexamethasone)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells in a white 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Transfection: Transfect the cells with the MMTV-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Compound Preparation: Prepare serial dilutions of this compound and Dexamethasone in DMEM with 1% charcoal-stripped FBS.
-
Treatment: After 24 hours of transfection, replace the medium with 100 µL of medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 25-50 µL of lysis buffer per well and incubate for 10-15 minutes with gentle shaking.[8]
-
Add 25-50 µL of luciferase substrate to each well.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.
NF-κB Inhibition: Luciferase Reporter Gene Assay
Objective: To measure the ability of this compound to inhibit NF-κB-mediated gene transcription (transrepression).
Materials:
-
HeLa or A549 cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and reference compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the MMTV assay protocol, using an NF-κB reporter plasmid instead.
-
Pre-treatment: After transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference compound. Incubate for 1 hour.
-
Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL to activate the NF-κB pathway.[9]
-
Incubation: Incubate for a further 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Follow step 6 from the MMTV assay protocol.
-
Data Analysis: Calculate the percent inhibition of TNF-α-induced luciferase activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Cellular Activity: Cytokine Release Assay
Objective: To measure the inhibition of pro-inflammatory cytokine release from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and reference compound
-
ELISA or Luminex kits for human IL-6 and TNF-α
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood (using heparin or EDTA as an anticoagulant) by density gradient centrifugation over Ficoll-Paque™.[10]
-
Wash the isolated PBMCs twice with PBS and resuspend in RPMI-1640 with 10% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well.[11]
-
Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatants using ELISA or Luminex kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LPS-induced cytokine release for each compound concentration and determine the IC50 values.
Cellular Cytotoxicity Assay
Objective: To determine the concentration of this compound that induces cell death.
Materials:
-
A relevant cell line (e.g., CEM-C7, a human T-lymphoblastoid line sensitive to glucocorticoids, or the cell line used in efficacy assays)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Cell viability assay reagent (e.g., MTT, or a luminescence-based ATP assay like CellTiter-Glo®)
-
96-well plates
-
Spectrophotometer or Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the end of the incubation period.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add the chosen viability reagent to each well according to the manufacturer's protocol.
-
For MTT, this involves a 2-4 hour incubation followed by solubilization of the formazan (B1609692) crystals.
-
For CellTiter-Glo®, this involves a short incubation before reading luminescence.
-
-
Data Acquisition: Measure absorbance (for MTT) or luminescence (for ATP-based assays).
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the dose-response curve and calculate the LC50 (lethal concentration 50%) value.
References
- 1. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. labcorp.com [labcorp.com]
- 4. physoc.org [physoc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Recombinant cell bioassays for the detection of (gluco)corticosteroids and endocrine-disrupting potencies of several environmental PCB contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 6-Dehydro Prednisolone in Steroid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing the Steroid Receptor Binding Profile of 6-Dehydro Prednisolone
This compound, a metabolite of the widely used synthetic glucocorticoid Prednisolone, is a compound of interest for its potential glucocorticoid activity.[1][2] Its structural similarity to Prednisolone suggests that it may exert its effects through interaction with intracellular steroid receptors.[1] A thorough understanding of its binding affinity and selectivity for various steroid receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications.
These application notes provide a comprehensive guide for researchers to characterize the binding of this compound to the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and androgen receptor (AR). By employing competitive radioligand binding assays, researchers can determine the binding affinity (Ki) of this compound for these receptors. This information is critical for assessing its potency as a glucocorticoid and its selectivity against other steroid receptors, which is a key determinant of its potential side-effect profile.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, like Prednisolone and potentially this compound, exert their effects by binding to the intracellular Glucocorticoid Receptor (GR).[3][4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex.[5] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[5] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This genomic action leads to the wide range of physiological and pharmacological effects of glucocorticoids, including their anti-inflammatory and immunosuppressive properties.
References
- 1. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2427-64-7 | Benchchem [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Impurity Profiling of Prednisolone Using 6-Dehydro Prednisolone
For: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone (B192156), a synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. The purity of prednisolone is critical for its safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. 6-Dehydro Prednisolone is a known impurity of prednisolone that can arise during synthesis or degradation. These application notes provide a comprehensive guide to the impurity profiling of prednisolone, with a specific focus on the identification and quantification of this compound.
The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), and are designed to meet regulatory requirements, such as those set by the International Council for Harmonisation (ICH). Adherence to these protocols will ensure the development of robust and reliable stability-indicating methods for prednisolone.
Experimental Protocols
Stability-Indicating HPLC Method for Prednisolone and its Impurities
This protocol describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the separation and quantification of prednisolone and its related substances, including this compound.
2.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent core-shell C18 column[1][2] |
| Mobile Phase A | Acetonitrile/Water (10:90, v/v)[1][2] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A step gradient is recommended for optimal separation. A typical gradient might be: - 0-5 min: 100% A - 5-25 min: Linear gradient to 60% A, 40% B - 25-30 min: Hold at 60% A, 40% B - 30-33 min: Return to initial conditions (100% A) |
| Flow Rate | 1.2 mL/min[1][2] |
| Column Temperature | 60°C[1][2] |
| Detection Wavelength | 254 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 33 minutes[1][2] |
2.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Prednisolone Reference Standard (RS) in the mobile phase to obtain a known concentration of about 0.1 mg/mL.
-
Impurity Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the prednisolone drug substance in the mobile phase to obtain a concentration of about 1.0 mg/mL.
-
System Suitability Solution: Prepare a solution containing prednisolone and known impurities (including this compound) to demonstrate adequate resolution and sensitivity of the system.
2.1.3. System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
The resolution between the prednisolone peak and the closest eluting impurity peak (e.g., hydrocortisone) should be not less than 1.5.[1][4]
-
The tailing factor for the prednisolone peak should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] Prednisolone should be subjected to stress conditions to induce the formation of degradation products.
2.2.1. Acid Hydrolysis
-
Dissolve prednisolone in 0.1 M hydrochloric acid.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to the appropriate concentration for HPLC analysis.
2.2.2. Base Hydrolysis
-
Dissolve prednisolone in 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize with 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for analysis.
2.2.3. Oxidative Degradation
-
Dissolve prednisolone in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 2 hours.
-
Dilute with the mobile phase for analysis.
2.2.4. Thermal Degradation
-
Expose the solid prednisolone drug substance to a temperature of 105°C for 24 hours.
-
Dissolve the stressed sample in the mobile phase for analysis.
2.2.5. Photolytic Degradation
-
Expose a solution of prednisolone to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the resulting solution by HPLC.
Data Presentation
The following tables summarize representative quantitative data for the impurity profiling of prednisolone.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Prednisolone/Hydrocortisone) | ≥ 1.5 | 2.3[4] |
| Tailing Factor (Prednisolone) | ≤ 2.0 | 1.1 |
| RSD of Standard Injections (%) | ≤ 2.0% | 0.5% |
Table 2: Quantitative Analysis of Prednisolone Impurities
| Impurity | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Prednisone (Impurity B) | ~11.0 | 0.05 | 0.15 |
| Hydrocortisone (Impurity A) | ~12.5 | 0.05 | 0.15 |
| Prednisolone | ~13.0 | - | - |
| This compound | ~14.5 | 0.06 | 0.18 |
| Prednisolone Acetate (B1210297) (Impurity C) | ~18.0 | 0.07 | 0.21 |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of Prednisolone | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | ~15% | Prednisone, Hydrocortisone |
| Base Hydrolysis (0.1 M NaOH, RT, 30 min) | ~20% | Prednisone, other polar degradants |
| Oxidative (3% H₂O₂, RT, 2h) | ~10% | Oxidized derivatives |
| Thermal (105°C, 24h) | < 5% | Minimal degradation |
| Photolytic (UV light, 24h) | ~8% | This compound , other photoproducts |
Visualizations
Logical Workflow for Impurity Profiling
The following diagram illustrates the logical workflow for the identification and control of impurities in pharmaceutical manufacturing.
References
- 1. Development and validation of a new stability indicating reversed phase liquid chromatographic method for the determination of prednisolone acetate and impurities in an ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.setu.ie [research.setu.ie]
- 3. ecronicon.net [ecronicon.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Extraction of 6-Dehydro Prednisolone from Biological Matrices
Introduction
6-Dehydro Prednisolone (B192156) is a metabolite of Prednisolone, a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. Accurate quantification of 6-Dehydro Prednisolone in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. These application notes provide detailed protocols for the extraction of this compound from various biological matrices using established techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. The subsequent analysis is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and selectivity.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of different extraction and analytical methods for corticosteroids, including Prednisolone, which are expected to be comparable for its metabolite, this compound.
Table 1: Method Performance in Plasma/Serum
| Parameter | Method | Value | Reference |
| Recovery | SPE (Oasis HLB) | >80% | [3] |
| LLE (Ethyl Acetate) | 72.2 - 77.6% | [4] | |
| Protein Precipitation & LLE | 66.5% - 104.8% | [2] | |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | 2.00 ng/mL | [5][6] |
| LC-MS/MS | 30 µg/L | [7] | |
| LC-MS/MS | 10.7 ng/ml | [8] | |
| Intra-day Precision (CV%) | LC-MS/MS | < 7% | [9] |
| LC-MS/MS | < 15.6% | [2] | |
| Inter-day Precision (CV%) | LC-MS/MS | < 7% | [7][9] |
| LC-MS/MS | < 15.6% | [2] | |
| Accuracy (RE%) | LC-MS/MS | < 8% | [9] |
| LC-MS/MS | 89.4% - 116.6% | [2] |
Table 2: Method Performance in Urine
| Parameter | Method | Value | Reference |
| Recovery | SPE (Oasis HLB) | >82% | [9] |
| Lower Limit of Quantitation (LLOQ) | HPLC | 8.0 ng/mL | [9] |
| Intra-day Precision (CV%) | HPLC | < 7% | [9] |
| Inter-day Precision (CV%) | HPLC | < 7% | [9] |
| Accuracy (RE%) | HPLC | < 8% | [9] |
Experimental Workflows
Caption: General workflow for the extraction and analysis of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is adapted from methods used for the extraction of various steroids from plasma.[3][9]
1. Sample Pre-treatment: a. To 500 µL of plasma or serum in a microcentrifuge tube, add 38 µL of an internal standard solution (e.g., deuterated Prednisolone).[3] b. Vortex for 30 seconds.
2. Protein Precipitation: a. Add a protein precipitating agent. Options include:
- Zinc sulfate (B86663) and methanol (B129727).[3]
- Four volumes of acetonitrile. b. Vortex vigorously for 1 minute.[10] c. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[10] d. Transfer the supernatant to a clean tube.
3. Solid-Phase Extraction: a. Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of distilled water.[11][12] b. Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[10] c. Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 25% methanol in water) to remove polar interferences.[10][13] d. Elution: Elute the analyte with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).
4. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[11][12] b. Reconstitute the residue in 100 µL of the mobile phase (e.g., 33% methanol in water) for LC-MS/MS analysis.[3]
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is based on methods for extracting corticosteroids from urine.[14][15]
1. Sample Pre-treatment: a. To 3 mL of urine, add an internal standard. b. Add 9 mL of ethyl acetate.[11][12]
2. Extraction: a. Shake the mixture vigorously for 15 minutes.[11][12] b. Centrifuge at 1800 g for 10 minutes.[11][12] c. Transfer the upper organic layer to a new tube.
3. Washing: a. Add 3 mL of 0.2N NaOH to the organic extract, shake, and separate the organic phase.[11][12] This step helps to remove acidic impurities.
4. Evaporation and Reconstitution: a. Evaporate the organic phase to dryness under a stream of nitrogen at 40°C.[15] b. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[15]
Protocol 3: Protein Precipitation from Plasma/Serum
This is a simpler and faster, though potentially less clean, extraction method.[5][6][16]
1. Sample Pre-treatment: a. To a volume of plasma or serum, add an internal standard.
2. Precipitation: a. Add four to nine volumes of cold acetonitrile.[16] b. Vortex for 1 minute. c. Centrifuge at high speed for 10 minutes.
3. Supernatant Collection: a. Carefully collect the supernatant.
4. Evaporation and Reconstitution (Optional but Recommended): a. Evaporate the supernatant to dryness. b. Reconstitute in the mobile phase for analysis. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.[5][6]
Signaling Pathway
This compound, as a glucocorticoid, is expected to exert its effects through the glucocorticoid receptor signaling pathway.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Adrenal Suppression Following Resistance Training in Elite Female Athletes: A Comprehensive Steroid Profile [mdpi.com]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the glucocorticoids prednisone, prednisolone, dexamethasone, and cortisol in human serum using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. On-line coupling of solid-phase extraction with mass spectrometry for the analysis of biological samples. III. Determination of prednisolone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of prednisone, prednisolone and 6 beta-hydroxyprednisolone in urine by high-performance liquid chromatography coupled with a radioactivity detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [repositori.upf.edu]
- 16. mdpi.com [mdpi.com]
Application Note and Protocol for the Solid-Phase Extraction of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the solid-phase extraction (SPE) of 6-Dehydro Prednisolone (B192156) from biological matrices, a critical step for accurate quantification in research and pharmaceutical quality control. 6-Dehydro Prednisolone is a known metabolite and impurity of Prednisolone, making its isolation and analysis essential for understanding drug metabolism and ensuring product purity.[1] The described protocol is optimized for use with hydrophilic-lipophilic balance (HLB) cartridges, which have demonstrated high recovery rates for similar corticosteroids like prednisolone and cortisol from plasma and urine samples.[2] Subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is also detailed.
Introduction
This compound, also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid steroid structurally related to Prednisolone.[1] Its defining feature is a double bond between the 6th and 7th carbon atoms.[1] The accurate determination of this compound is crucial in various applications, including metabolic studies, pharmacokinetic analysis, and as a quality control parameter in pharmaceutical preparations of Prednisolone.
Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex sample matrices. The use of SPE with HLB cartridges has been shown to be effective for the extraction of a variety of analytes, including corticosteroids, from aqueous samples.[2] This application note provides a step-by-step protocol for the SPE of this compound, followed by a validated HPLC method for its quantification.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is designed for the extraction of this compound from aqueous samples such as plasma or urine.
Materials:
-
Hydrophilic-Lipophilic Balance (HLB) SPE Cartridges
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water
-
Sample (e.g., plasma, urine)
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the HLB cartridge.
-
Follow with 3 mL of deionized water to equilibrate the stationary phase. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pre-treat the sample as necessary (e.g., protein precipitation for plasma samples by adding an equal volume of acetonitrile, vortexing, and centrifuging).
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase for analysis.
-
HPLC Analysis Protocol
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (58:42 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[3] |
| Detection | UV at 254 nm[3] |
Data Presentation
The following table summarizes the expected performance characteristics of the analytical method.
| Parameter | Result |
| Retention Time | Approximately 8.4 minutes (retention times may vary based on the specific HPLC system and column used)[3] |
| Linearity Range | 0.1 - 2 mg/L[3] |
| Limit of Detection (LOD) | 0.029 mg/L[3] |
| Limit of Quantification (LOQ) | 0.098 mg/L[3] |
Workflow and Signaling Pathway Diagrams
Caption: Solid-Phase Extraction Workflow for this compound.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the extraction and quantification of this compound from biological matrices. The use of HLB SPE cartridges ensures high recovery and sample cleanup, while the subsequent HPLC-UV analysis offers sensitive and accurate detection. This methodology is well-suited for researchers, scientists, and drug development professionals engaged in the analysis of corticosteroids.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 6-Dehydro Prednisolone LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-Dehydro Prednisolone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, such as plasma, urine, or tissue homogenate.[1] These effects, which are not visible in the chromatogram, can lead to ion suppression or enhancement.[2][3] For this compound, this means the measured signal can be artificially lowered (suppression) or increased (enhancement), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[4]
Q2: What are the most common sources of matrix effects in bioanalytical samples like plasma or serum?
A2: The primary sources of matrix effects are endogenous components that are not sufficiently removed during sample preparation.[5] For corticosteroids like this compound, the main culprits in plasma and serum include:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[5]
-
Proteins and Peptides: Residual proteins or peptides that remain after initial precipitation can co-elute with the analyte and cause interference.[5]
Q3: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?
A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as Prednisolone-d8.[6][7] A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement.[1] This allows for accurate quantification based on the consistent peak area ratio of the analyte to the IS.[8] If a SIL-IS is unavailable, a structural analog that elutes very close to this compound may be used, but it will not compensate for matrix effects as effectively.
Q4: Is there an acceptable level of matrix effect?
A4: According to regulatory guidelines for bioanalytical method validation, the matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the assay.[9] Typically, the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should be ≤15%.[9] This confirms that while matrix effects may be present, they are consistent and adequately corrected by the internal standard.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your analysis.
| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |
| High variability in analyte response (>15% CV) across different matrix lots. | Inconsistent Ion Suppression/Enhancement: Different biological samples have inherent variability, leading to differing degrees of matrix effects.[10] Your current sample preparation method may not be robust enough to remove these variable interferences. | 1. Enhance Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[11][12] Mixed-mode SPE is often very effective for complex samples.[11]2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks. A shallower gradient can improve resolution.[5] |
| Low analyte recovery. | 1. Inefficient Extraction: The chosen sample preparation protocol (e.g., LLE solvent, SPE sorbent) may not be optimal for this compound.2. Analyte Degradation: The analyte may be unstable under the extraction or storage conditions.[13] | 1. Re-evaluate Extraction Protocol: Test different LLE solvents or SPE sorbents and elution solvents to maximize recovery. Ensure the sample pH is optimal for extraction.2. Assess Stability: Perform stability tests in the biological matrix at relevant temperatures to check for degradation.[13] |
| Poor peak shape (tailing, fronting, or splitting). | 1. Co-elution with Interferences: Matrix components eluting very close to the analyte can distort its peak shape.2. Column Issues: The analytical column may be overloaded or fouled with matrix components. | 1. Improve Chromatographic Separation: Test a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[5]2. Implement a Diverter Valve: Program the diverter valve to send the highly contaminated early and late eluting fractions of the chromatogram to waste, protecting the mass spectrometer source. |
| Inconsistent or drifting internal standard (IS) response. | Severe Matrix Effects: Even a stable isotope-labeled IS can be affected if ion suppression is extreme, leading to a signal that is too low for reliable integration.[1]Chromatographic Separation: The IS may be separating slightly from the analyte under the current LC conditions, causing it to experience a different degree of matrix effect. | 1. Improve Sample Cleanup: The primary goal is to reduce the overall level of interfering components reaching the MS source.[14] Refer to the solutions for high variability.2. Adjust Mobile Phase: Ensure the mobile phase composition promotes co-elution of the analyte and the SIL-IS. |
Section 3: Data & Visualizations
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Technique | Analyte Recovery (%) | Matrix Effect (%)† | Precision (%CV) | Throughput |
| Protein Precipitation (PPT) | 85 - 95% | 45 - 70% | < 15% | High |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | 80 - 95% | < 10% | Medium |
| Solid-Phase Extraction (SPE) | 90 - 105% | 90 - 105% | < 5% | Medium-Low |
| HybridSPE®-Phospholipid | 95 - 105% | 98 - 105% | < 5% | Medium |
†Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repositori.upf.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 6-Dehydro Prednisolone Analysis
Welcome to the technical support center for the HPLC analysis of 6-Dehydro Prednisolone (B192156). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak resolution of 6-Dehydro Prednisolone in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak resolution of this compound?
Poor peak resolution in the HPLC analysis of this compound and related corticosteroids is often due to a combination of factors. The primary contributors to resolution are efficiency, selectivity, and retention factor.[1][2] Key issues include:
-
Peak Tailing: This is a frequent problem, often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups.[3][4]
-
Co-elution with Impurities: Structurally similar compounds, such as Prednisolone or other degradation products, may co-elute, leading to a lack of baseline separation.[5][6]
-
Inadequate Mobile Phase Composition: The pH, buffer concentration, and organic solvent ratio of the mobile phase can significantly impact peak shape and resolution.[1][3][7]
-
Suboptimal Column Selection: The choice of stationary phase chemistry, particle size, and column dimensions is critical for achieving good separation.[1][5][8]
-
Instrumental Effects: Issues like excessive dead volume in the HPLC system can lead to band broadening and reduced resolution.[9]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix this?
Peak tailing can compromise resolution and the accuracy of quantification.[3] Here are the common causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with polar functional groups on this compound, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.[3][10]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[9][11]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and contribute to tailing.
-
Solution: Adjusting the mobile phase pH can improve peak shape. For acidic compounds, a lower pH is generally better, while for basic compounds, a higher pH might be necessary.[1]
-
Q3: How can I improve the separation between this compound and its closely related impurities?
Improving the separation, or selectivity, between structurally similar compounds is key to achieving good resolution. Consider the following strategies:
-
Modify the Mobile Phase:
-
Organic Solvent: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or using a combination of solvents can alter selectivity. The inclusion of tetrahydrofuran (B95107) (THF) in the mobile phase has been shown to be effective in separating corticosteroids.[5][6][12]
-
pH: Adjusting the mobile phase pH can change the polarity of ionizable analytes and improve separation.[13]
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, switching to a different stationary phase, such as a phenyl or a polar-embedded phase, can provide alternative selectivities through different interaction mechanisms.[1] "AQ" type phases with polar end-capping can improve the retention and resolution of polar compounds like corticosteroids.[8]
-
-
Adjust the Temperature:
-
Gradient Elution:
-
Employing a shallow gradient can be very effective in separating closely eluting peaks.[4]
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with the peak resolution of this compound.
| Problem | Possible Causes | Recommended Actions |
| Poor Resolution/Overlapping Peaks | 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. Insufficient column efficiency. 4. High column temperature. | 1. Adjust the organic solvent ratio. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). Optimize the mobile phase pH.[1][3] 2. Switch to a column with a different stationary phase (e.g., phenyl, polar-embedded).[1] 3. Use a longer column or a column with a smaller particle size.[1] 4. Optimize the column temperature; sometimes a lower temperature can improve selectivity.[1] |
| Peak Tailing | 1. Secondary interactions with silanol groups. 2. Column overload. 3. Column contamination or void formation. 4. Extra-column dead volume. | 1. Add a modifier like 0.1% formic acid to the mobile phase. Use a base-deactivated or end-capped column.[3][4] 2. Reduce the injection volume or dilute the sample.[3] 3. Use a guard column. Flush the column with a strong solvent. If a void is suspected, replace the column.[3][9] 4. Minimize the length of tubing and use fittings with low dead volume.[9] |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column overload. | 1. Dissolve the sample in the mobile phase or a weaker solvent.[14] 2. Dilute the sample.[11] |
| Split Peaks | 1. Clogged column inlet frit. 2. Column void or channeling. 3. Injector issue. | 1. Reverse flush the column. If this doesn't work, the frit may need to be replaced.[11] 2. Replace the column. 3. Check the injector for blockages or a bad rotor seal.[15] |
Experimental Protocol: Optimized HPLC Method for this compound and Related Substances
This protocol is adapted from a validated method for Prednisolone and is expected to provide good resolution for this compound.[5][6]
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase A | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) |
| Mobile Phase B | Acetonitrile/Water (80:20 v/v) |
| Gradient | 0-9 min: 100% A; 9-18 min: 100% A to 40% A; 18-20 min: 40% A to 100% A; 20-25 min: 100% A |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: A logical workflow for troubleshooting HPLC peak resolution issues.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pepolska.pl [pepolska.pl]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Troubleshooting 6-Dehydro Prednisolone instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Dehydro Prednisolone (B192156). The information provided is designed to help address common instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My 6-Dehydro Prednisolone solution is showing a yellow discoloration. What could be the cause?
A1: A yellow discoloration is a common indicator of degradation in corticosteroid solutions. This is often due to oxidation or the formation of conjugated systems resulting from degradation reactions. The discoloration suggests the presence of impurities. It is recommended to analyze the solution by HPLC to identify and quantify any degradation products. To mitigate this, ensure your solvents are de-gassed and consider adding an antioxidant to your formulation. Storing solutions protected from light and at reduced temperatures can also help minimize degradation.
Q2: I am observing a loss of potency in my this compound stock solution over a short period. What are the likely reasons?
A2: Rapid loss of potency is typically due to chemical instability. The primary degradation pathways for corticosteroids like prednisolone are hydrolysis and oxidation.[1][2] The stability is highly dependent on the pH, solvent, temperature, and exposure to light and oxygen. For instance, prednisolone is most stable at a pH of around 2.5.[1] Alkaline conditions, in particular, can accelerate degradation.[1] Review your solution's pH and storage conditions. It is advisable to prepare fresh solutions for critical experiments or to conduct a stability study to determine the viable storage duration under your specific conditions.
Q3: What are the major degradation products I should look for when analyzing this compound stability?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential products based on the degradation of prednisolone. Common degradation products for prednisolone include its 21-dehydro and 17-keto steroid forms.[3][4] Under alkaline conditions, both oxidative and non-oxidative degradation pathways can occur, leading to the formation of carboxylic acid and aldehyde derivatives.[1] Given the additional double bond at the 6-position in this compound, degradation products related to the oxidation or rearrangement of this part of the molecule are also possible.
Q4: What are the optimal storage conditions for a this compound solution?
A4: To ensure maximum stability, this compound solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. The solvent system should be chosen carefully; for example, corticosteroids have shown lower stability in aqueous solutions compared to ethanol (B145695) or methanol (B129727) solutions.[5] If an aqueous buffer is necessary, it should be acidic, ideally around pH 2.5 to 4.5, as corticosteroids like betamethasone (B1666872) valerate (B167501) and betamethasone dipropionate show maximum stability in this range.[1] It is also recommended to use de-gassed solvents to minimize oxidation.
Q5: Can I use the same HPLC method for analyzing this compound as I use for Prednisolone?
A5: A standard reversed-phase HPLC method used for prednisolone is a good starting point for analyzing this compound. A C18 column with a mobile phase consisting of a mixture of water (often with a buffer like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol is typically effective.[2][4] UV detection is commonly performed around 240-254 nm.[2][4] However, due to the structural difference (the additional double bond), the retention time of this compound will likely differ from that of prednisolone. Method validation according to ICH guidelines is crucial to ensure the method is suitable for its intended purpose, including the ability to separate the parent compound from any potential degradation products.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new peaks, often with altered retention times, in the HPLC analysis of your this compound solution.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study. Expose your this compound solution to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (e.g., 80°C), and light (UV and visible).[2][6]
-
Peak Tracking: Compare the chromatograms from the stressed samples with your original sample. If the unexpected peaks increase in the stressed samples, they are likely degradation products.
-
Optimize Storage: If degradation is confirmed, re-evaluate your storage conditions. Ensure the solution is stored at a low temperature, protected from light, and in a tightly sealed container. Consider using an inert gas overlay (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent and pH Adjustment: Evaluate the pH and composition of your solvent. Corticosteroids are generally more stable in acidic conditions and may degrade in the presence of certain excipients.[1][4]
-
Issue 2: Poor Reproducibility of Experimental Results
-
Symptom: High variability in results from assays using this compound.
-
Possible Cause: Instability of the this compound solution leading to varying concentrations of the active compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For the highest consistency, prepare a fresh solution of this compound for each experiment.
-
Stability Assessment: If using a stock solution is unavoidable, perform a short-term stability study. Analyze the concentration of the stock solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under your typical storage and handling conditions.
-
Control Solution Handling: Minimize the time the solution is at room temperature or exposed to light. Use amber vials or wrap containers in foil.
-
Check for Contaminants: Ensure all glassware is scrupulously clean and that solvents are of high purity, as trace metal impurities can catalyze degradation.[1]
-
Data on Corticosteroid Stability
While specific quantitative data for this compound is limited, the following tables provide data on the stability of a related corticosteroid, Prednisolone Acetate (B1210297), under forced degradation conditions, and summarize the general factors affecting corticosteroid stability.
Table 1: Forced Degradation of Prednisolone Acetate in Solution
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 N HCl | 4 hours | 70 °C | 22.18% |
| 0.1 N NaOH | 2.5 hours | 70 °C | 20.60% |
| Sunlight Exposure | - | Ambient | 20.81% |
(Data adapted from a study on Prednisolone Acetate[7])
Table 2: General Factors Influencing Corticosteroid Stability in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Highly influential. Generally more stable in acidic conditions (pH 2.5-4.5).[1] | Buffer solutions to an acidic pH if compatible with the experiment. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at refrigerated or frozen temperatures. |
| Light | Photodegradation can occur. | Protect solutions from light using amber containers or foil wrapping. |
| Oxygen | Oxidation is a major degradation pathway. | Use de-gassed solvents and consider an inert gas overlay. |
| Solvent | Stability can vary significantly between solvents. Aqueous solutions are often less stable.[5] | Consider using organic solvents like ethanol or methanol for stock solutions. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Dissolve in methanol to the stock solution concentration.
-
Photodegradation: Expose the stock solution in a transparent vial to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Preparation for HPLC: Dilute all samples (including an unstressed control) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: 240 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Note the appearance of new peaks and the decrease in the area of the main this compound peak.
Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for troubleshooting instability issues.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
Minimizing ion suppression for 6-Dehydro Prednisolone detection
Welcome to the technical support center for the analysis of 6-Dehydro Prednisolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate and reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as this compound, in a mass spectrometer's ion source.[1] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][2] In the analysis of complex biological samples like plasma or urine, endogenous components are the primary cause of ion suppression.[3]
Q2: My this compound peak area is low and inconsistent. How can I confirm if ion suppression is the cause?
A: Low and variable peak areas are classic indicators of ion suppression.[4] To confirm this, a post-column infusion experiment is a widely used qualitative method.[3][5] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank sample matrix onto the LC column. A significant drop in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[4][5]
Troubleshooting Guides
Issue 1: Significant ion suppression is observed for this compound in plasma samples.
This is a common issue due to the complex nature of plasma, which contains high concentrations of phospholipids, proteins, and salts that are known to cause ion suppression.[3][4]
Solution Workflow:
Caption: Troubleshooting workflow for ion suppression.
Detailed Steps:
-
Optimize Sample Preparation: This is the most critical step to remove interfering matrix components before they enter the LC-MS system.
-
Solid-Phase Extraction (SPE): Highly recommended for complex matrices. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly effective at removing phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): An effective technique for separating this compound from polar matrix components.[3]
-
Protein Precipitation (PPT): A simpler method, but often less clean than SPE or LLE, and may require further optimization.[3]
-
-
Adjust Chromatographic Conditions: If ion suppression persists, optimizing the separation of this compound from co-eluting interferences is crucial.[1][2]
-
Modify Mass Spectrometry Parameters:
Issue 2: Poor recovery of this compound after sample preparation.
While aiming to remove interferences, the chosen sample preparation method might also lead to a loss of the target analyte.
Solution:
-
Method Validation: Systematically evaluate each step of your sample preparation protocol. Compare the peak area of this compound in a sample spiked before extraction to one spiked after extraction to determine the recovery rate.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for both matrix effects and variability in recovery.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol (B129727):water)
-
Blank matrix extract (e.g., plasma processed by your sample preparation method)
-
Mobile phases A and B
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Set up the syringe pump to deliver the this compound standard solution at a constant flow rate (e.g., 10 µL/min) to a T-connector placed between the LC column and the mass spectrometer's ion source.
-
Begin data acquisition on the mass spectrometer, monitoring the characteristic transition for this compound. A stable baseline signal should be observed.
-
Inject the blank matrix extract onto the LC column and run your chromatographic gradient.
-
Monitor the baseline of the this compound signal. Any significant drop in the signal indicates the elution of interfering compounds from the matrix, thus revealing the retention times where ion suppression occurs.
Caption: Experimental setup for post-column infusion.
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
Objective: To remove matrix interferences from plasma samples for the analysis of this compound.
Materials:
-
Mixed-mode SPE cartridges (e.g., reversed-phase with strong anion exchange)
-
Plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 2% formic acid in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (RSD%) |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 40 - 60 | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | 15 - 30 | < 10 |
| Solid-Phase Extraction (Mixed-Mode) | 90 - 105 | < 15 | < 5 |
Data is illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Ionization Source on Signal Intensity of this compound
| Ionization Source | Relative Signal Intensity | Susceptibility to Ion Suppression |
| Electrospray Ionization (ESI) | 100% | High |
| Atmospheric Pressure Chemical Ionization (APCI) | 70-90% | Low to Moderate |
Relative signal intensity is normalized to ESI. Actual values depend on the compound and instrument tuning.[2][4]
References
Technical Support Center: Optimizing MS/MS Parameters for 6-Dehydro Prednisolone Fragmentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of 6-Dehydro Prednisolone. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive and negative ionization modes?
A1: In positive ion mode, this compound (molecular weight: 358.4 g/mol ) typically forms a protonated molecule, [M+H]⁺, at m/z 359.2. Depending on the mobile phase composition and sample matrix, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 357.2 is expected. Formate [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ adducts can also be observed if these modifiers are present in the mobile phase.
Q2: What are the most common fragment ions observed for corticosteroids like this compound in MS/MS?
A2: Corticosteroids commonly undergo neutral losses of water (H₂O) from their hydroxyl groups under collision-induced dissociation (CID). For this compound, with hydroxyl groups at C11, C17, and C21, sequential losses of water are expected. In positive mode, fragmentation of the steroid backbone can also occur. In negative ion mode, a characteristic fragmentation is the cleavage of the C20-C21 bond, resulting in a neutral loss of formaldehyde (B43269) (CH₂O)[1].
Q3: How does the additional double bond at the 6th position in this compound affect its fragmentation compared to Prednisolone?
A3: The presence of the additional C6-C7 double bond introduces more conjugation into the steroid ring system. This can influence the fragmentation pathways by altering the stability of the precursor and fragment ions. While the fundamental fragmentation patterns, such as initial water losses, are likely to be similar to prednisolone, the relative abundances of the fragment ions at different collision energies may vary. The extended conjugation might lead to different ring fissions at higher collision energies.
Q4: What are typical starting conditions for LC separation of this compound?
A4: A reversed-phase C18 column is a common choice for the separation of corticosteroids. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidic modifier such as formic acid (typically 0.1%), is generally effective. A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic solvent, will likely provide good separation from other matrix components and related steroids.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Precursor Ion | 1. Inefficient ionization. 2. Incorrect mobile phase pH. 3. Ion source contamination. 4. Suboptimal ion source parameters (e.g., temperature, gas flows). | 1. Ensure the mobile phase contains a modifier (e.g., 0.1% formic acid for positive mode) to promote protonation. 2. Verify the mobile phase is correctly prepared and the pH is appropriate for the chosen ionization mode. 3. Clean the ion source components according to the manufacturer's guidelines. 4. Systematically optimize ion source parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage. |
| Poor Fragmentation / Only Precursor Ion Observed in MS/MS | 1. Insufficient collision energy. 2. Formation of stable adducts (e.g., sodium adducts) that are resistant to fragmentation. 3. Collision cell gas pressure is too low. | 1. Gradually increase the collision energy in increments to find the optimal value for fragmentation. 2. Minimize sources of sodium contamination (e.g., use high-purity solvents and new glassware) to favor the formation of the protonated molecule [M+H]⁺, which fragments more readily. 3. Check and adjust the collision gas pressure according to the instrument's specifications. |
| Inconsistent Fragment Ion Ratios | 1. Fluctuations in collision energy. 2. Unstable ion source conditions. 3. Matrix effects affecting precursor ion stability. | 1. Ensure the mass spectrometer's collision energy setting is stable. 2. Check for stability in ion source parameters throughout the analytical run. 3. Improve sample clean-up to minimize matrix effects. Consider using an isotopically labeled internal standard. |
| Unexpected Fragment Ions | 1. Presence of an isobaric interference. 2. In-source fragmentation. 3. Contamination in the LC-MS system. | 1. Improve chromatographic separation to resolve the analyte from potential interferences. Utilize high-resolution mass spectrometry if available to confirm the elemental composition of the precursor ion. 2. Reduce the ion source temperature or capillary voltage to minimize fragmentation before the collision cell. 3. Flush the LC system and clean the mass spectrometer to remove any contaminants. |
Quantitative Data on MS/MS Parameters
The following tables provide a starting point for optimizing MS/MS parameters for this compound, based on data for the closely related compound, prednisolone, and its metabolites. It is crucial to experimentally optimize these parameters on your specific instrument.
Table 1: Recommended MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) - Starting Range |
| 359.2 ([M+H]⁺) | 341.2 | H₂O | 15 - 25 |
| 359.2 ([M+H]⁺) | 323.2 | 2 x H₂O | 20 - 35 |
| 359.2 ([M+H]⁺) | 305.2 | 3 x H₂O | 25 - 40 |
Note: The optimal collision energy will vary depending on the instrument type and manufacturer.
Table 2: Effect of Collision Energy on Fragment Ion Abundance (Hypothetical Data for Illustration)
| Collision Energy (eV) | Relative Abundance of m/z 341.2 (%) | Relative Abundance of m/z 323.2 (%) | Relative Abundance of m/z 305.2 (%) |
| 15 | 80 | 15 | 5 |
| 20 | 100 | 40 | 15 |
| 25 | 70 | 85 | 30 |
| 30 | 40 | 100 | 50 |
| 35 | 20 | 75 | 80 |
| 40 | 10 | 50 | 100 |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
Objective: To determine the optimal collision energy for the fragmentation of this compound and to identify the most abundant and specific product ions for quantitative analysis.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol)
-
LC-MS grade methanol and water
-
LC-MS grade formic acid
-
A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
Procedure:
-
Infusion Setup: Directly infuse the this compound standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Tuning in MS1 Mode:
-
Set the mass spectrometer to positive ion mode.
-
Acquire full scan spectra (MS1) to confirm the presence and stability of the [M+H]⁺ ion at m/z 359.2.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the [M+H]⁺ ion.
-
-
Product Ion Scan (MS2):
-
Select the [M+H]⁺ ion (m/z 359.2) for fragmentation.
-
Perform a product ion scan to observe all the fragment ions generated.
-
-
Collision Energy Optimization:
-
Set up a series of experiments where the collision energy is ramped over a range (e.g., 10 to 50 eV in 2-5 eV increments).
-
For each collision energy value, acquire a product ion spectrum.
-
Monitor the intensity of the precursor ion and the generated product ions.
-
-
Data Analysis:
-
Plot the intensity of the precursor ion and each major product ion as a function of collision energy. This is known as a breakdown curve.
-
Identify the collision energy that produces the highest intensity for the desired product ions.
-
Select the most abundant and specific product ions for developing a Multiple Reaction Monitoring (MRM) method.
-
-
MRM Method Development:
-
Create an MRM method using the determined precursor ion and the selected product ions with their optimized collision energies.
-
Inject the standard solution to confirm the sensitivity and stability of the MRM transitions.
-
Visualizations
Caption: Proposed fragmentation pathway of this compound in positive ion mode.
References
Addressing cross-reactivity of 6-Dehydro Prednisolone in immunoassays
Topic: Addressing Cross-Reactivity of 6-Dehydro Prednisolone (B192156) in Immunoassays
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected results in immunoassays due to interference from 6-Dehydro Prednisolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my immunoassay?
A1: this compound, also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid steroid that is structurally very similar to prednisolone.[1] Its defining feature is an additional double bond in its steroid nucleus.[1] It is often present as a metabolite or impurity in prednisolone preparations.[1][2] This structural similarity is the primary cause for concern, as antibodies used in immunoassays for prednisolone or other related steroids (like cortisol) may not be able to distinguish between the intended target analyte and this compound.[3][4] This phenomenon is known as cross-reactivity.
Q2: What is immunoassay cross-reactivity?
A2: Immunoassay cross-reactivity is a type of interference where a substance other than the intended analyte binds to the assay's antibodies.[5][6][7] This occurs when the interfering molecule has a similar chemical structure to the epitope (the specific part of the antigen that the antibody recognizes).[8] This binding can lead to inaccurate measurements, as the assay incorrectly identifies the cross-reactant as the target analyte.
Q3: How can I determine if this compound is causing interference in my results?
A3: Several signs may indicate interference:
-
Inconsistent Results: You observe high variability between replicate samples or between different assay runs.
-
Non-parallel Dilution Response: When you perform serial dilutions of a sample, the measured analyte concentrations do not decrease linearly as expected.[8] This suggests that an interfering substance is not being diluted in the same predictable manner as the target analyte.
-
Poor Spike-and-Recovery: A known amount of the target analyte is "spiked" into a sample matrix. If the assay measures a concentration significantly different from the expected (spiked amount + endogenous amount), it indicates interference is affecting the measurement.[9]
-
Discordant Results: The immunoassay results do not align with clinical observations or data from other analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is known for its high specificity.[5][6][10]
Q4: What are the consequences of unresolved cross-reactivity?
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues arising from this compound cross-reactivity.
Scenario 1: You suspect falsely elevated results in your immunoassay.
-
Problem: Measured concentrations of your target analyte (e.g., Prednisolone, Cortisol) are unexpectedly high and do not correlate with other data.
-
Troubleshooting Workflow:
Scenario 2: Your assay shows poor precision and reproducibility.
-
Problem: High coefficient of variation (%CV) within and between assays.
-
Possible Cause: The presence of varying amounts of this compound (or other cross-reactants) in different samples can lead to inconsistent interference, manifesting as poor precision.
-
Solution Steps:
-
Assess Antibody Specificity: Explicitly test the cross-reactivity of your primary antibody with this compound. (See Protocol 1).
-
Sample Pre-treatment: Consider sample purification methods like solid-phase extraction (SPE) to remove interfering substances before analysis.
-
Use a More Specific Antibody: The most effective solution is to switch to a highly specific monoclonal antibody that does not recognize this compound.[9] Carefully screen and validate new antibodies for specificity.
-
Data Presentation: Cross-Reactivity Comparison
The degree of interference is quantified as percent cross-reactivity. The table below presents hypothetical, yet plausible, cross-reactivity data for two different anti-prednisolone antibodies to illustrate the importance of antibody selection.
| Compound | Concentration Tested (ng/mL) | Antibody A (Polyclonal) % Cross-Reactivity | Antibody B (Monoclonal) % Cross-Reactivity |
| Prednisolone (Target) | 10 | 100% | 100% |
| This compound | 10 | 45% | < 0.5% |
| Prednisone | 10 | 60% | 1.2% |
| Cortisol | 10 | 5% | < 0.1% |
| Dexamethasone | 10 | < 1% | < 0.1% |
% Cross-Reactivity = (Calculated Concentration / Actual Concentration of Cross-Reactant) x 100
Interpretation: Antibody A shows significant cross-reactivity with this compound and Prednisone, making it unsuitable for specific quantification. Antibody B is highly specific for Prednisolone, demonstrating minimal interference from related compounds.
Experimental Protocols
Protocol 1: Assessment of Antibody Cross-Reactivity
This protocol determines the specificity of your immunoassay antibody.
-
Preparation:
-
Prepare a standard curve for your target analyte (e.g., Prednisolone) according to the assay manufacturer's instructions.
-
Prepare a series of high-concentration stock solutions for potential cross-reactants (e.g., this compound, Prednisone, Cortisol) in an appropriate assay buffer.
-
-
Procedure:
-
Create serial dilutions of each potential cross-reactant. The concentration range should be wide enough to observe a dose-response.
-
Run these dilutions in the immunoassay in the same manner as the target analyte standards.
-
Use the target analyte's standard curve to calculate the "apparent concentration" for each dilution of the cross-reactant.
-
-
Calculation:
-
Select a point in the middle of the linear range of the dose-response curve for both the target analyte and the cross-reactant (e.g., the concentration that gives 50% of the maximum signal, IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
-
Analysis:
-
A high percentage indicates significant cross-reactivity, confirming that the antibody binds to the interfering substance.
-
Protocol 2: Sample Dilution and Linearity Assessment
This protocol helps to identify interference by observing the measurement's consistency upon dilution.
-
Sample Selection: Choose a sample that is suspected of containing the interfering substance (e.g., shows an unexpectedly high analyte concentration).
-
Procedure:
-
Create a series of dilutions of the sample using the assay's matrix or zero-analyte buffer (e.g., neat, 1:2, 1:4, 1:8, 1:16).
-
Analyze each dilution in the immunoassay.
-
-
Analysis:
-
Calculate the endogenous concentration of the analyte in each diluted sample by multiplying the measured value by its corresponding dilution factor.
-
Linear Response: If the back-calculated concentrations are consistent across the dilution series (e.g., within a ±20% margin), linearity is demonstrated, and interference is less likely.
-
Non-Linear Response: If the back-calculated concentrations decrease or increase with higher dilutions, it indicates that an interfering substance is present and is being diluted out.[8]
-
Visualizations
Mechanism of Cross-Reactivity
The structural similarity between steroids is the root cause of cross-reactivity. An antibody intended for Prednisolone may also bind to this compound due to a shared core structure.
Competitive Immunoassay Interference
In a competitive immunoassay, the target analyte competes with a labeled version for a limited number of antibody binding sites. A cross-reactant also competes, displacing the labeled analyte and causing a signal change that is misinterpreted as a higher concentration of the target analyte.
References
- 1. This compound | 2427-64-7 | Benchchem [benchchem.com]
- 2. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. myadlm.org [myadlm.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Cortisol - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Dehydro Prednisolone
Welcome to the technical support center for the synthesis of 6-Dehydro Prednisolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding contamination issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Prednisolone?
A1: this compound, also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid steroid that is structurally similar to Prednisolone.[1] The key difference is the presence of a double bond between the 6th and 7th carbon atoms in the steroid nucleus of this compound.[1] It is considered both a metabolite and an impurity of Prednisolone.
Q2: What are the common starting materials for the synthesis of this compound?
A2: A common starting material for the synthesis of this compound is Prednisolone itself. The synthesis typically involves a dehydrogenation reaction to introduce the double bond at the C6-C7 position. Other more complex starting materials like 9α-hydroxy androst-4-ene-3,17-dione can also be used in multi-step syntheses to produce Prednisolone derivatives.
Q3: What are the major challenges in synthesizing pure this compound?
A3: The primary challenges in synthesizing pure this compound include:
-
Incomplete reaction: The dehydrogenation of Prednisolone may not go to completion, leaving residual starting material which is a significant impurity.
-
Side reactions: The reaction conditions for dehydrogenation can lead to the formation of various byproducts, including over-oxidized species or isomers.
-
Purification: Separating this compound from structurally similar impurities and the starting material can be challenging due to their similar polarities and molecular weights.
Q4: Which analytical techniques are most suitable for detecting impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the analysis of impurities in Prednisolone and its derivatives like this compound.[2][3] Specifically, Reversed-Phase HPLC (RP-HPLC) with a C18 column and UV detection is a standard method.[2][3] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of unknown impurities.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Presence of a significant amount of starting material (Prednisolone) in the final product.
-
Question: My final product shows a large peak corresponding to Prednisolone in the HPLC chromatogram. What could be the cause and how can I resolve this?
-
Answer: This indicates an incomplete dehydrogenation reaction.
-
Possible Causes:
-
Insufficient amount of the dehydrogenating agent.
-
Sub-optimal reaction temperature or time.
-
Deactivation of the catalyst (if used).
-
-
Troubleshooting Steps:
-
Increase Reagent Molar Ratio: Increase the molar ratio of the dehydrogenating agent to the Prednisolone substrate.
-
Optimize Reaction Conditions: Experiment with increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal endpoint.
-
Catalyst Activity: If a catalyst is used, ensure it is fresh and active.
-
Purification: If optimizing the reaction is not fully effective, the final product will require purification by column chromatography to separate the this compound from the unreacted Prednisolone.
-
-
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram of the purified product.
-
Question: After purification, I see several unknown peaks in my HPLC analysis. What are these and how can I avoid them?
-
Answer: These are likely process-related impurities or degradation products. The dehydrogenation step can lead to the formation of various byproducts.
-
Common Prednisolone-related impurities that may also be present in this compound synthesis include:
-
Hydrocortisone (Impurity A): Structurally very similar to Prednisolone, differing only by a double bond at C1.[2]
-
Prednisone (Impurity B): The 11-keto analogue of Prednisolone.[2]
-
Prednisolone Acetate (Impurity C): An esterified form of Prednisolone.[2]
-
Over-oxidized products: The reaction conditions might lead to the formation of species with additional oxygen functionalities.
-
Isomers: Positional isomers of the double bond or stereoisomers can be formed.
-
-
Troubleshooting and Mitigation:
-
Reaction Specificity: Use a more selective dehydrogenating agent to minimize side reactions.
-
Control of Reaction Conditions: Tightly control the reaction temperature and atmosphere (e.g., under an inert gas like nitrogen or argon) to prevent oxidative degradation.
-
Purification Strategy: A multi-step purification process involving recrystallization followed by column chromatography may be necessary.
-
Impurity Identification: Collect fractions of the unknown peaks from the HPLC and analyze them using LC-MS and NMR to elucidate their structures. This will provide a better understanding of the side reactions occurring.
-
-
Issue 3: Low yield of the final product after purification.
-
Question: My final yield of this compound is very low. What are the potential reasons?
-
Answer: Low yield can be attributed to several factors throughout the synthesis and purification process.
-
Possible Causes:
-
Inefficient dehydrogenation reaction.
-
Degradation of the product during the reaction or work-up.
-
Loss of product during the purification steps.
-
-
Troubleshooting Steps:
-
Reaction Optimization: As mentioned in Issue 1, optimize the reaction conditions to maximize the conversion of the starting material.
-
Work-up Procedure: Ensure the work-up procedure is mild and avoids harsh acidic or basic conditions that could degrade the product.
-
Purification Efficiency: Optimize the column chromatography conditions (e.g., stationary phase, mobile phase composition) to ensure good separation and recovery of the product. Monitor the fractions carefully by TLC or HPLC to avoid discarding fractions containing the product.
-
Stability: this compound may be sensitive to light and air. Store the product and intermediates under appropriate conditions (e.g., in the dark, under an inert atmosphere).
-
-
Data Presentation
Table 1: Common Impurities in Prednisolone Synthesis Relevant to this compound
| Impurity Name | Structure | Potential Source |
| Prednisolone | Starting Material | Incomplete dehydrogenation |
| Hydrocortisone | Related Substance | Impurity in starting material |
| Prednisone | Related Substance | Oxidation of the 11-hydroxyl group |
| 6,7-Dehydro Prednisolone 21-Acetate | Degradation Product | Acetylation of the final product or impurity in starting material |
| Over-oxidized species | Byproduct | Non-specific oxidation during dehydrogenation |
Table 2: Typical HPLC Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile or Methanol (B129727) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 40 °C |
Experimental Protocols
Key Experiment: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify impurities in a synthesized batch of this compound.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare stock solutions of known potential impurities (e.g., Prednisolone, Hydrocortisone, Prednisone).
-
Prepare a mixed standard solution containing the this compound and all potential impurities at known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in the same solvent as the standards to a known concentration.
-
-
Chromatographic Conditions:
-
Use a validated HPLC method, typically with a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile.
-
Set the UV detector to a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times and response factors of the main component and impurities.
-
Inject the sample solution.
-
Identify the impurities in the sample by comparing their retention times with those of the standards.
-
Quantify the impurities by comparing their peak areas to the peak area of the main component (using the area percent method) or by using a calibration curve generated from the impurity standards.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationships in the formation of impurities during this compound synthesis.
References
Technical Support Center: Synthesis of 6-Dehydro Prednisolone
Welcome to the technical support center for the synthesis of 6-Dehydro Prednisolone (B192156) (also known as Δ⁶-Prednisolone). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the synthesis of this prednisolone derivative.
Disclaimer: 6-Dehydro Prednisolone is primarily known as a metabolite and impurity of Prednisolone.[1][2] As such, dedicated literature on its direct synthesis is limited. The guidance provided here is based on established principles of steroid chemistry, particularly dehydrogenation reactions analogous to the well-documented synthesis of Prednisolone (Δ¹-Prednisolone).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, which is characterized by the introduction of a double bond between the 6th and 7th carbon atoms of the steroid nucleus.[1]
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low to no yield of this compound. | Ineffective Dehydrogenation Agent: The chosen chemical dehydrogenating agent (e.g., DDQ, selenium dioxide) may be inactive or unsuitable for the specific substrate. Incorrect Reaction Conditions: Temperature, solvent, or reaction time may not be optimal for C6-C7 dehydrogenation. Substrate Degradation: The starting material (Prednisolone) or the product may be degrading under the reaction conditions. | Verify Agent Activity: Test the dehydrogenating agent on a known, reactive substrate. Consider screening alternative agents. Optimize Conditions: Perform small-scale experiments to optimize temperature, solvent polarity, and reaction time. Use a design of experiments (DoE) approach for efficiency. Protective Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3] |
| PUR-001 | Difficulty separating this compound from starting material (Prednisolone). | Similar Polarity: The product and starting material have very similar chemical structures and polarities, making chromatographic separation challenging. | High-Performance Chromatography: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with high-resolution columns. Derivative Formation: Consider temporarily converting the hydroxyl groups to less polar esters (e.g., acetates) to alter the polarity for easier separation, followed by hydrolysis. |
| BYP-001 | Formation of multiple unidentified byproducts. | Over-oxidation: The dehydrogenating agent may be too harsh, leading to unwanted side reactions or degradation of the steroid nucleus.[4] Side Chain Reactions: The 20-carbonyl group or 21-hydroxyl group may undergo side reactions. For instance, reduction of the C20 carbonyl is a known side reaction in similar steroid biotransformations.[4] Epoxidation: Some oxidation methods may lead to the formation of epoxide intermediates.[1] | Use Milder Reagents: Switch to a milder or more selective dehydrogenating agent. Protecting Groups: Protect sensitive functional groups (e.g., the C17 and C21 hydroxyls) before the dehydrogenation step.[3] Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to minimize over-oxidation. |
| MIC-001 | Low conversion rate in microbial dehydrogenation attempts. | Incorrect Microorganism: The selected microbial strain may lack the specific dehydrogenase enzyme for the C6-C7 position. The majority of documented strains (e.g., Arthrobacter simplex) are specific for C1-C2 dehydrogenation.[4][5] Suboptimal Fermentation Conditions: pH, temperature, aeration, and substrate concentration can significantly impact enzyme activity. | Strain Screening: Screen a variety of microorganisms known for steroid transformations. Genetic Engineering: Consider expressing a dehydrogenase with known activity at the C6-C7 position in a suitable host like E. coli. Optimize Fermentation: Systematically vary pH, temperature, and substrate feeding strategies to find the optimal conditions for the chosen strain. |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Prednisolone and this compound? A1: this compound has an additional carbon-carbon double bond at the C6-C7 position of the steroid's B-ring, whereas Prednisolone has a double bond at the C1-C2 position of the A-ring.[1][2]
Q2: What are the common starting materials for synthesizing this compound? A2: The most logical starting material is Prednisolone or its derivatives. Synthesis can be achieved through chemical modifications of these precursors.[1]
Q3: Which chemical reagents are typically used for C6-C7 dehydrogenation of steroids? A3: While specific protocols for this compound are scarce, common reagents for creating α,β-unsaturated ketones in steroid systems include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), selenium dioxide (SeO₂), and chloranil. The choice of reagent depends on the specific substrate and desired selectivity.
Q4: Can microbial biotransformation be used to synthesize this compound? A4: While microbial dehydrogenation is a cornerstone of steroid synthesis (e.g., converting hydrocortisone (B1673445) to prednisolone), microorganisms with specific 6-dehydrogenase activity are not well-documented in publicly available literature.[5][6] Success would likely require extensive screening of microbial strains or genetic engineering of an appropriate host.
Q5: What analytical techniques are best for monitoring the reaction progress and purity of the final product? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the disappearance of the starting material and the formation of the product.[6] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.[4][5] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Data on Analogous Steroid Dehydrogenation
The following tables summarize quantitative data from studies on the microbial dehydrogenation of hydrocortisone to Prednisolone (Δ¹-dehydrogenation). This data is provided to illustrate the impact of different parameters on steroid conversion and can serve as a starting point for optimizing a C6-C7 dehydrogenation process.
Table 1: Effect of Substrate Concentration on Prednisolone Yield (Data adapted from a study using immobilized Pseudomonas oleovorans for Δ¹-dehydrogenation)
| Initial Hydrocortisone Concentration (mg/50 mL) | Reaction Time (hours) | Bioconversion Rate (%) |
| 10 | 18 | Not Reported |
| 20 | 18 | Not Reported |
| 30 | 18 | 86.44 |
| 40 | 18 | 39.22 |
| 50 | 18 | 19.67 |
Table 2: Comparison of Prednisolone Yields with Different Rhodococcus Strains (Data from biotransformation of hydrocortisone to Prednisolone)
| Rhodococcus Strain | Reaction Time (hours) | Prednisolone Yield (%) |
| R. coprophilus | 24 | 97 |
| R. globerulus | 72 | 76 |
| R. ruber | 72 | 56 |
Experimental Protocols
Protocol 1: General Method for Chemical Dehydrogenation of Prednisolone
This protocol is a generalized procedure based on common chemical dehydrogenation methods for steroids. Note: Optimization of reagents, stoichiometry, and conditions is critical for success.
-
Protection (Optional but Recommended):
-
Dissolve Prednisolone in a suitable solvent (e.g., pyridine).
-
Add an acylating agent (e.g., acetic anhydride) to protect the C21 hydroxyl group.
-
Stir at room temperature until the reaction is complete (monitor by TLC/HPLC).
-
Work up the reaction to isolate the protected Prednisolone acetate (B1210297).
-
-
Dehydrogenation:
-
Dissolve the protected Prednisolone in an appropriate anhydrous solvent (e.g., dioxane or toluene).
-
Add a dehydrogenating agent (e.g., 1.1 to 1.5 molar equivalents of DDQ).
-
Heat the mixture under reflux in an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter to remove any precipitate, and evaporate the solvent under reduced pressure.
-
-
Purification and Deprotection:
-
Purify the crude product using column chromatography on silica (B1680970) gel.[5]
-
Dissolve the purified, protected product in a solvent like methanol.
-
Add a base (e.g., potassium carbonate) to hydrolyze the acetate protecting group.
-
Monitor the deprotection by TLC/HPLC.
-
Neutralize the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
-
Final Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound.
-
Protocol 2: General Method for Microbial Biotransformation Screening
This protocol, adapted from methods used for Prednisolone synthesis, can be used to screen microorganisms for C6-C7 dehydrogenase activity.[5]
-
Culture Preparation:
-
Inoculate a loopful of the selected microbial strain into a 50 mL flask containing 20 mL of sterile culture medium (e.g., Potato Dextrose Broth).
-
Incubate at 30°C with shaking (e.g., 110 rpm) for 48 hours.
-
-
Biotransformation:
-
Transfer the entire seed culture into a 500 mL flask containing 200 mL of the same sterile medium.
-
Incubate for another 48 hours under the same conditions.
-
Prepare a stock solution of the substrate (e.g., Prednisolone) in a water-miscible solvent like DMSO.
-
Add the substrate solution to the culture to achieve the desired final concentration (e.g., 1 g/L).
-
Continue incubation and withdraw samples aseptically every 24 hours for up to 72-96 hours.
-
-
Sample Analysis:
-
For each sample, extract 1 mL of the broth with an equal volume of ethyl acetate.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by TLC or HPLC to detect the formation of new, more nonpolar spots corresponding to the dehydrogenated product.
-
-
Product Isolation (for preparative scale):
-
After the reaction is complete, centrifuge the entire culture to remove microbial cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.[4][6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude extract.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 2427-64-7 | Benchchem [benchchem.com]
- 2. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105384790A - Preparation method of prednisolone - Google Patents [patents.google.com]
- 4. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 6. WO2006124141A2 - A process of preparing prednisolone devoid of steroid-derived impurities using recombinant e. coli transformed with a δ1-dehydrogenase gene - Google Patents [patents.google.com]
Best practices for storing 6-Dehydro Prednisolone reference standards
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of 6-Dehydro Prednisolone reference standards to ensure their integrity and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound reference standards?
A1: The optimal storage conditions for this compound reference standards are lot-specific and should always be followed according to the manufacturer's certificate of analysis (CoA) or the product label.[1][2] However, general recommendations for closely related steroid reference standards, such as Prednisolone, can provide guidance. These typically involve storage in a tightly sealed container, protected from light and moisture.[1][3]
Q2: Can I store the reference standard at a different temperature than recommended?
A2: It is strongly advised to adhere to the storage temperatures specified by the manufacturer. Deviation from the recommended temperature range can impact the stability and purity of the reference standard, potentially leading to inaccurate experimental results. For many steroid standards, storage conditions can range from controlled room temperature to refrigerated or frozen.[4][5][6][7]
Q3: How should I handle the reference standard upon receiving it?
A3: Upon receipt, visually inspect the container for any damage.[8] Verify that the product details match your order. Always wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling steroid compounds.[8]
Q4: The reference standard is a solid. Do I need to bring it to room temperature before opening?
A4: Yes, if the reference standard is stored in a refrigerator or freezer, it is crucial to allow the container to equilibrate to room temperature before opening.[3] This prevents condensation from forming inside the container, which could introduce moisture and degrade the standard.
Q5: For how long is the this compound reference standard stable?
A5: The stability of the reference standard is lot-dependent. For USP reference standards, a "valid use date" is typically assigned once a lot becomes a "previous lot".[9] Always check the manufacturer's documentation for specific expiration or retest dates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard due to improper storage (e.g., exposure to light, moisture, or heat). | 1. Review the storage conditions and handling procedures. 2. Use a fresh, unopened vial of the reference standard. 3. Perform a purity check using a validated analytical method. |
| Difficulty dissolving the standard | The standard may have absorbed moisture, or the incorrect solvent is being used. | 1. Ensure the standard was brought to room temperature before opening. 2. Consult the CoA for recommended solvents. 3. If moisture absorption is suspected, consider drying the standard if permitted by the manufacturer's instructions. |
| Inconsistent assay results | Inconsistent weighing or handling of the standard. Degradation of the stock solution. | 1. Use a calibrated analytical balance for weighing. 2. Prepare fresh stock solutions for each set of experiments. 3. Store stock solutions under appropriate conditions (e.g., refrigerated and protected from light) and for a validated period. |
Storage Conditions Summary
The following table summarizes typical storage conditions for steroid reference standards. Note: These are general guidelines; always refer to the specific instructions for your lot of this compound.
| Standard Type | Storage Temperature | Additional Requirements |
| Prednisolone (solid) | 2-8°C[6][7] or 20-25°C (controlled room temperature)[4] | Protect from light and moisture. Store in a tight container.[3][4] |
| Steroid standards in methanol (B129727) | -20°C[5] | Store in sealed vials.[5] |
| General Secondary Reference Standards | Below 27°C or 2-8°C | Keep vials airtight and protected from heat, moisture, and light.[3] For moisture-sensitive standards, use a desiccator.[3] |
Experimental Protocols
Protocol: Assessing the Purity of a this compound Reference Standard using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure. Specific parameters should be optimized based on the reference standard and available equipment.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solution.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the standard by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Workflow for Handling and Storage
Caption: Workflow for handling this compound reference standards.
References
- 1. usp.org [usp.org]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Prednisolone for system suitability EP Reference Standard CAS 50-24-8 Sigma Aldrich [sigmaaldrich.com]
- 7. Prednisolone USP Reference Standard CAS 50-24-8 Sigma-Aldrich [sigmaaldrich.com]
- 8. Handling and Dispensing of Steroids [webofpharma.com]
- 9. Reference Standards FAQs | USP [usp.org]
Technical Support Center: Enhancing 6-Dehydro Prednisolone Detection in Plasma
Welcome to the technical support center for the sensitive detection of 6-Dehydro Prednisolone (B192156) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for detecting 6-Dehydro Prednisolone in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of corticosteroids like this compound in plasma and other biological matrices.[1] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions and high sensitivity, enabling the detection of low concentrations.
Q2: I am not getting the required sensitivity for this compound. What are the key areas for optimization?
A2: To enhance sensitivity, focus on three main areas:
-
Sample Preparation: Optimize your extraction method to ensure high recovery of this compound and efficient removal of interfering matrix components. Solid-phase extraction (SPE) is often preferred for cleaner extracts compared to protein precipitation or liquid-liquid extraction.
-
Chromatography: Fine-tune your HPLC/UHPLC conditions to achieve good peak shape and separation from other plasma components, which can cause ion suppression.
-
Mass Spectrometry: Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) and the collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound.
Q3: What are common causes of poor recovery during sample preparation?
A3: Poor recovery can stem from several factors:
-
Incomplete protein precipitation: If using protein precipitation, ensure the correct ratio of organic solvent to plasma is used and that mixing is thorough.
-
Suboptimal SPE procedure: The choice of SPE sorbent, conditioning, wash, and elution solvents are critical. For corticosteroids, reversed-phase (e.g., C18) or polymeric (e.g., HLB) sorbents are commonly used. Ensure each step is optimized.
-
Analyte instability: Although less common for steroids, ensure that the sample processing conditions (e.g., pH, temperature) do not lead to degradation of this compound.
Q4: How can I minimize matrix effects in my LC-MS/MS assay?
A4: Matrix effects, particularly ion suppression from phospholipids (B1166683) in plasma, are a common challenge. To mitigate them:
-
Improve sample cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove a larger portion of the plasma matrix.
-
Optimize chromatography: Adjust your chromatographic gradient to separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with this compound can effectively compensate for matrix effects, improving accuracy and precision.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction or poor recovery. | Optimize the sample preparation method (see Experimental Protocols). Verify each step of the extraction process. |
| Ion suppression due to matrix effects. | Improve sample cleanup using SPE. Adjust chromatography to avoid co-elution with interfering substances. | |
| Incorrect mass spectrometer settings. | Ensure the correct MRM transitions and optimized collision energies for this compound are being used. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system thoroughly. |
| Inadequate sample cleanup. | Incorporate additional wash steps in your SPE protocol or consider a different extraction technique. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between injection solvent and mobile phase. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column degradation or contamination. | Replace the analytical column or use a guard column to protect it. | |
| Inconsistent Results (Poor Precision) | Variability in manual sample preparation. | Use an automated liquid handler for sample preparation if available. Ensure consistent timing and technique for manual steps. |
| Fluctuations in MS source conditions. | Allow the mass spectrometer to stabilize before starting the analytical run. Monitor system suitability throughout the run. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of prednisolone in plasma using LC-MS/MS, which are expected to be comparable for this compound due to their structural similarity.
| Parameter | Method 1: Protein Precipitation & LLE[2] | Method 2: Ultrafiltration[3] | Method 3: SPE[4] |
| Lower Limit of Quantification (LLOQ) | 1.5 - 4.0 µg/L | 0.100 ng/mL | 5 nmol/L |
| Recovery | 66.5% - 104.8% | Not specified | Not specified |
| Intra-assay Precision (%CV) | < 15.6% | < 15% | < 5% |
| Inter-assay Precision (%CV) | < 15.6% | < 15% | < 10% |
| Linearity Range | Not specified | 2000-fold dynamic range | Up to 2000 nmol/L |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of this compound from plasma using a reversed-phase SPE cartridge.
-
Plasma Pre-treatment:
-
To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Add 500 µL of 4% phosphoric acid and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by infusion of a standard. The precursor ion will be [M+H]+.
-
Internal Standard: To be determined based on the specific SIL-IS used.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with poor recovery of 6-Dehydro Prednisolone during extraction
Welcome to the technical support center for troubleshooting the extraction of 6-Dehydro Prednisolone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving optimal recovery during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during the solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of this compound.
Q1: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?
A1: Poor recovery in SPE can stem from several factors, from incorrect sorbent selection to procedural missteps. A systematic approach is crucial to pinpoint the issue.[1][2][3]
Troubleshooting Steps for Low SPE Recovery:
-
Verify Sorbent Selection: The choice of sorbent is critical for effective analyte retention. For a moderately polar compound like this compound, a reversed-phase sorbent is often appropriate.[2][4]
-
Optimize Sample pH: The pH of your sample can influence the ionization state of this compound and its interaction with the sorbent.[1]
-
Evaluate Wash Solvent Strength: The wash step is intended to remove interferences without eluting the target analyte. If the wash solvent is too strong, it can lead to premature elution and loss of this compound.[1]
-
Ensure Complete Elution: An elution solvent that is too weak may not effectively desorb the analyte from the sorbent.[1][4]
-
Check for Column Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and poor recovery.[1][4]
-
Control Flow Rate: A flow rate that is too fast during sample loading can prevent efficient binding of the analyte to the sorbent.[1][2]
Q2: My this compound recovery is inconsistent between samples. What could be causing this variability?
A2: Inconsistent recovery often points to a lack of reproducibility in the extraction procedure.[3]
Troubleshooting Inconsistent SPE Recovery:
-
Drying of Sorbent Bed: Ensure the sorbent bed does not dry out between the conditioning and sample loading steps.[2]
-
Inconsistent Flow Rates: Use a vacuum manifold or automated system to maintain a consistent flow rate across all samples.[2][3]
-
Variable Sample Pre-treatment: Ensure uniform pre-treatment of all samples, including pH adjustment and particulate removal.[3]
Q3: I am performing a Liquid-Liquid Extraction (LLE) and observing emulsion formation, leading to poor recovery of this compound. How can I resolve this?
A3: Emulsion formation is a common issue in LLE, particularly with complex biological matrices.[5]
Troubleshooting Emulsion Formation in LLE:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[5]
-
Addition of Salt: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break the emulsion by increasing the polarity of the aqueous phase.[6]
-
Centrifugation: Centrifuging the sample can help to separate the layers and break the emulsion.[5]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]
Quantitative Data Summary
For easy comparison, the following tables provide a summary of key quantitative parameters for optimizing the extraction of this compound.
Table 1: Recommended Parameters for Solid-Phase Extraction (SPE)
| Parameter | Recommendation | Rationale |
| Sorbent Type | C18 (Reversed-Phase) | Suitable for retaining moderately polar steroids from aqueous matrices. |
| Sample pH | 6.0 - 8.0 | Ensures this compound is in a neutral form for optimal retention on a reversed-phase sorbent.[7] |
| Wash Solvent | 5-10% Methanol (B129727) in Water | Removes polar interferences without eluting the analyte. |
| Elution Solvent | Methanol or Acetonitrile | Effectively desorbs this compound from the C18 sorbent. |
| Sample Loading Flow Rate | 1-2 mL/min | Allows sufficient time for the analyte to interact with the sorbent.[2] |
| Elution Flow Rate | 1 mL/min | Ensures complete desorption of the analyte. |
Table 2: Recommended Solvents for Liquid-Liquid Extraction (LLE)
| Extraction Solvent | Polarity Index | Key Advantages |
| Ethyl Acetate (B1210297) | 4.4 | Good solubility for corticosteroids and is a less aggressive solvent than dichloromethane. |
| Dichloromethane (DCM) | 3.1 | Effective for extracting a wide range of corticosteroids. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Lower density than water, forming the upper layer, which can simplify separation. |
Experimental Protocols
Below are detailed methodologies for performing SPE and LLE for the extraction of this compound from a biological matrix (e.g., plasma).
Protocol 1: Solid-Phase Extraction (SPE) of this compound
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 5 mL of water adjusted to pH 7.0.
-
Sample Loading:
-
Pre-treat the plasma sample (1 mL) by diluting 1:1 (v/v) with water.[7]
-
Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with two 1.5 mL aliquots of methanol into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis (e.g., 200 µL).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
Materials:
-
Separatory funnels (15 mL)
-
Ethyl Acetate (HPLC grade)
-
Sodium Chloride (NaCl)
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1 mL of the plasma sample into a 15 mL glass tube.
-
Solvent Addition: Add 5 mL of ethyl acetate to the tube.
-
Extraction:
-
Cap the tube and vortex for 2 minutes.
-
Alternatively, for larger volumes in a separatory funnel, gently invert the funnel for 2 minutes.
-
-
Phase Separation:
-
Allow the layers to separate for 10 minutes. If an emulsion forms, centrifuge the tube at 2000 x g for 10 minutes.
-
-
Collection:
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Re-extraction (Optional): For improved recovery, repeat the extraction (steps 2-5) with a fresh aliquot of ethyl acetate and combine the organic layers.
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis (e.g., 200 µL).
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the extraction of this compound.
Caption: Troubleshooting workflow for poor SPE recovery.
Caption: Standard Solid-Phase Extraction (SPE) workflow.
References
- 1. specartridge.com [specartridge.com]
- 2. welch-us.com [welch-us.com]
- 3. silicycle.com [silicycle.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
Validation & Comparative
6-Dehydro Prednisolone vs. Prednisolone: A Comparative Guide on Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the anti-inflammatory activities of 6-Dehydro Prednisolone (B192156) and its parent compound, prednisolone. Prednisolone is a well-established synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties used in the treatment of a wide range of conditions.[1][2][3][4] Our extensive search of scientific literature reveals that while 6-Dehydro Prednisolone is a known metabolite of prednisolone, there is a notable absence of publicly available experimental data directly comparing its anti-inflammatory potency to that of prednisolone.[5]
This guide will therefore focus on the established anti-inflammatory profile of prednisolone, its mechanism of action, and contextualize its activity among other common corticosteroids. The relationship between prednisolone and its 6-dehydrogenated metabolite will be discussed in the context of glucocorticoid metabolism. The lack of data on this compound represents a significant knowledge gap and an opportunity for future research.
Introduction to Prednisolone and this compound
Prednisolone is a synthetic corticosteroid, a class of steroid hormones that mimic the effects of endogenous glucocorticoids produced by the adrenal cortex.[2][3] It is the active metabolite of prednisone (B1679067) and is widely prescribed for its ability to reduce inflammation and suppress the immune system.[6][7][8] Prednisolone is used in the management of various inflammatory and autoimmune conditions, including arthritis, asthma, allergic reactions, and skin problems.[3][4]
This compound is a metabolite of prednisolone, characterized by the introduction of an additional double bond in the steroid's A-ring at the 6th position.[5] While its existence as a metabolite is documented, its pharmacological activity, specifically its anti-inflammatory potency, remains largely uncharacterized in publicly accessible scientific literature.
Mechanism of Anti-inflammatory Action of Prednisolone
The anti-inflammatory effects of prednisolone, like other glucocorticoids, are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1][2] This mechanism involves a series of molecular events that ultimately lead to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.
The key steps in the signaling pathway are:
-
Cellular Entry and Receptor Binding: Being lipophilic, prednisolone diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex.
-
Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the protein complex, and translocates to the nucleus.
-
Modulation of Gene Expression: In the nucleus, the prednisolone-GR complex can influence gene transcription in two main ways:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin-1 (lipocortin-1) and interleukin-10.[2]
-
Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This interaction prevents the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[2]
-
Signaling Pathway of Glucocorticoids
Caption: Generalized signaling pathway of prednisolone.
Quantitative Data: Relative Anti-inflammatory Potency
While direct comparative data for this compound is unavailable, the anti-inflammatory potency of prednisolone is well-characterized relative to other corticosteroids. The following table provides a summary of these relative potencies, with hydrocortisone (B1673445) as the baseline.
| Corticosteroid | Relative Anti-inflammatory Potency | Equivalent Dose (mg) |
| Hydrocortisone | 1 | 20 |
| Prednisolone | 4 | 5 |
| Methylprednisolone | 5 | 4 |
| Dexamethasone | 25-30 | 0.75 |
| Betamethasone | 25-30 | 0.6 |
| This compound | Data not available | Data not available |
This table is adapted from various sources and is intended for comparative purposes. Dosing in clinical practice may vary.
Experimental Protocols
As no direct comparative studies between this compound and prednisolone were identified, we are providing a representative in vitro experimental protocol that could be used to assess and compare the anti-inflammatory activity of these compounds.
In Vitro Assay for Anti-inflammatory Activity: Inhibition of Cytokine Production in Macrophages
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., prednisolone, this compound) on the production of a pro-inflammatory cytokine (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine or human macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Prednisolone, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the target cytokine (e.g., TNF-α)
-
96-well cell culture plates
-
Cell viability assay (e.g., MTT or AlamarBlue)
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cells with varying concentrations of the compounds for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no test compound.
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of cytokine production is not due to cytotoxicity of the test compounds.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compounds relative to the LPS-only control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow
Caption: In vitro workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
This represents a clear knowledge gap. Future research should be directed towards synthesizing and purifying this compound to enable in vitro and in vivo studies. Such studies would be invaluable for determining its anti-inflammatory potency, receptor binding affinity, and potential for therapeutic development. A thorough understanding of the pharmacological profiles of corticosteroid metabolites is crucial for optimizing drug design and therapeutic strategies.
References
- 1. Corticosteroids in liver disease: studies on the biological conversion of prednisone to prednisolone and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]
- 6. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Glucocorticoid Potency of 6-Dehydro Prednisolone and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glucocorticoid potency of 6-Dehydro Prednisolone (B192156) and hydrocortisone, presenting key performance data, experimental methodologies, and insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of steroidal anti-inflammatory drugs.
Introduction
Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is primarily attributed to their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent suppression of inflammatory pathways. Hydrocortisone, the pharmaceutical form of the endogenous glucocorticoid cortisol, serves as a benchmark for comparing the potency of synthetic steroids. Prednisolone, and its derivative 6-Dehydro Prednisolone, were developed to enhance anti-inflammatory effects while minimizing mineralocorticoid-related side effects.
While direct comparative quantitative data for this compound is limited in publicly available literature, its potency is considered to be in a similar range to that of its parent compound, prednisolone. This guide will therefore leverage the extensive data available for prednisolone to draw a comparative picture against hydrocortisone, with the caveat that the 6-dehydro modification may subtly influence its biological activity.
Quantitative Comparison of Glucocorticoid Potency
The following tables summarize the key quantitative parameters that define the glucocorticoid potency of prednisolone (as a proxy for this compound) and hydrocortisone.
Table 1: Relative Potency and Pharmacokinetic Properties
| Parameter | Prednisolone | Hydrocortisone | Reference |
| Anti-inflammatory Potency (Relative to Hydrocortisone) | 4-5 | 1 | [1][2] |
| Equivalent Anti-inflammatory Dose (mg) | 5 | 20 | [3][4][5] |
| Relative Mineralocorticoid Potency | 0.8 | 1 | [3][5] |
| Biological Half-life (hours) | 12-36 | 8-12 | [6] |
| Duration of Action | Intermediate | Short | [3] |
Table 2: Receptor Binding Affinity and In Vitro Potency
| Parameter | Prednisolone | Hydrocortisone | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity (Kd, nM) | Data not available for direct comparison | ~25 nM (in human mononuclear leukocytes) | [7][8] |
| NF-κB Inhibition (IC50) | Potent inhibitor | Less potent than prednisolone | [9][10] |
Note: Specific Kd values for prednisolone binding to the glucocorticoid receptor are not consistently reported across the literature, preventing a direct numerical comparison in this table. However, its higher potency is indicative of a higher binding affinity compared to hydrocortisone.
Mechanism of Action: The Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This is a major mechanism for the anti-inflammatory effects of glucocorticoids.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the glucocorticoid potency of compounds like this compound and hydrocortisone.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compounds: this compound, Hydrocortisone
-
Radioligand: [³H]-Dexamethasone
-
GR Source: Cytosolic fraction from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.
-
Assay Buffer: Tris-HCl buffer with molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal.
-
Scintillation fluid and counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from the chosen cell or tissue source via homogenization and ultracentrifugation.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]-dexamethasone.
-
Competition: Add increasing concentrations of the unlabeled test compounds (this compound or hydrocortisone) to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).
-
Incubation: Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Add dextran-coated charcoal to each tube to adsorb the free radioligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Measure the radioactivity of the supernatant, which contains the receptor-bound radioligand, using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a glucocorticoid to inhibit the transcriptional activity of NF-κB, a key pro-inflammatory transcription factor.
Materials:
-
Cell Line: A human cell line (e.g., HEK293 or A549) stably or transiently transfected with an NF-κB-driven reporter gene construct (e.g., luciferase or β-galactosidase).
-
Test Compounds: this compound, Hydrocortisone.
-
NF-κB Activator: Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
Cell culture medium and reagents.
-
Reporter gene assay system (e.g., luciferase assay substrate and luminometer).
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the NF-κB reporter construct if not using a stable cell line.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds (this compound or hydrocortisone) for a specified period (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Gene Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration). Plot the percentage of inhibition of NF-κB activity against the log concentration of the test compound to determine the EC50 value (the concentration of the compound that causes 50% of the maximal inhibitory effect).
Conclusion
Based on the available evidence for its parent compound, this compound is expected to be a significantly more potent glucocorticoid than hydrocortisone, with an anti-inflammatory activity approximately four to five times greater. This enhanced potency allows for the use of lower equivalent doses, which can be advantageous in a clinical setting. The longer biological half-life of prednisolone suggests a more sustained therapeutic effect compared to the short-acting hydrocortisone. While both compounds operate through the same fundamental glucocorticoid receptor-mediated signaling pathway, the differences in their chemical structures lead to distinct pharmacokinetic and pharmacodynamic profiles. The provided experimental protocols offer a framework for the direct comparative evaluation of this compound and other novel glucocorticoid candidates. Further studies focusing on the direct measurement of the receptor binding affinity and functional potency of this compound are warranted to precisely delineate its therapeutic potential.
References
- 1. Recent advances in the design and synthesis of prednisolone and methylprednisolone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoids vs Corticosteroids – My Endo Consult [myendoconsult.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide [sfera.unife.it]
- 5. Prednisolone-glucose derivative conjugate: synthesis, biodistribution and pharmacodynamics evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 6-Dehydro Prednisolone as a Biomarker of Prednisone Use: A Comparative Guide
Prednisone (B1679067), a synthetic glucocorticoid, is widely prescribed for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its use spans a variety of conditions, including autoimmune diseases, allergic states, and in organ transplantation.[2][3][4] Given its therapeutic importance and potential for adverse effects, as well as its prohibition in competitive sports, robust methods for monitoring its use are crucial.[5] This guide provides a comparative analysis of 6-Dehydro Prednisolone (B192156) as a biomarker of prednisone administration, evaluating its performance against other established and emerging biomarkers.
6-Dehydro Prednisolone: A Secondary Metabolite Biomarker
Prednisone is a prodrug that is rapidly converted in the liver to its active metabolite, prednisolone.[1][2] Prednisolone then undergoes further metabolism, leading to a variety of excretory products. This compound (also known as Δ(6)-prednisolone) is a urinary metabolite of prednisolone, characterized by the introduction of a double bond at the 6th position of the steroid structure.[6][7] Its detection in urine can serve as an indicator of prednisone or prednisolone administration.
The metabolic pathway leading to the formation of this compound and other key metabolites is complex. The pathway diagram below illustrates the major metabolic conversions of prednisone.
Caption: Metabolic pathway of prednisone.
Alternative Biomarkers for Prednisone Use
Several other compounds are utilized to monitor prednisone administration. These can be broadly categorized into direct metabolites and indirect, pharmacodynamic biomarkers.
Direct Metabolites:
-
Prednisolone: As the active form of prednisone, its presence is a direct indicator of use.
-
20α- and 20β-dihydroprednisone/prednisolone: These are major metabolites resulting from the reduction of the C20 ketone.[8][9]
-
6β-hydroxyprednisolone: A product of Phase I metabolism, likely mediated by CYP3A4 enzymes.[8]
Pharmacodynamic Biomarkers:
These are endogenous substances that change in response to the physiological effects of prednisone.
-
Inflammatory Markers: Prednisone administration has been shown to decrease levels of C-reactive protein (CRP) and increase leukocyte and neutrophil counts.[10] Procalcitonin (PCT) levels, however, appear to be unaffected.[10]
-
Metabolomic and Proteomic Profiles: Studies have identified changes in serum proteins (e.g., MMP12, IL22RA2) and metabolites (e.g., glycerophospholipids, arachidonic acid) following prednisone treatment.[11][12][13] These changes offer potential as biomarkers of both efficacy and adverse effects.
Comparative Analysis of Biomarkers
The choice of biomarker often depends on the analytical method available, the biological matrix being tested, and the specific information required (e.g., recent use vs. chronic exposure). The following table summarizes key analytical parameters for the detection of prednisone and its metabolites.
| Biomarker | Matrix | Analytical Method | LLOQ / LOD | Key Findings |
| Prednisone | Plasma / Serum | LC-MS/MS | 0.100 ng/mL[14] | Parent drug, rapidly converted to prednisolone. |
| Prednisolone | Plasma / Serum, Saliva | LC-MS/MS | 0.100 ng/mL (plasma)[14], 2 nmol/L (saliva)[15] | Active metabolite, concentrations are typically higher than prednisone.[8] |
| This compound | Urine | LC-MS/MS | Data not readily available | A urinary metabolite of prednisolone.[6][7] |
| Cortisol/Cortisone (B1669442) | Plasma / Serum | LC-MS/MS | 0.100 ng/mL[14] | Endogenous steroid levels can be suppressed by prednisone. |
| Various Metabolites | Urine | LC-MS/MS | 0.1-0.6 ng/mL (detection limits)[6] | Comprehensive metabolic profiling can identify a wide range of metabolites.[6] |
Experimental Protocols
The gold standard for the quantitative analysis of prednisone and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of these compounds in human plasma.
Objective: To simultaneously quantify prednisone, prednisolone, and other metabolites in human plasma.
Materials:
-
Human plasma samples
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Extraction solvent (e.g., ethyl acetate/tert-methyl butyl ether)[3]
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 0.5 mL of plasma into a clean tube.
-
Add the internal standard solution.
-
Add 3 mL of extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Caption: A typical LC-MS/MS workflow for biomarker analysis.
Conclusion
The validation of this compound as a specific and reliable biomarker for prednisone use requires further quantitative studies to establish its performance characteristics, such as its limit of detection, window of detection, and dose-correlation, in comparison to other metabolites. While its presence is indicative of prednisone or prednisolone exposure, a multi-analyte approach that includes the parent drug, its primary active metabolite prednisolone, and other major metabolites like the 20-dihydro and 6-hydroxy forms, likely offers a more robust and comprehensive picture of prednisone use. Furthermore, the growing field of pharmacodynamic biomarkers presents exciting opportunities for not only detecting prednisone use but also for monitoring its therapeutic and adverse effects, paving the way for more personalized medicine approaches.
References
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development and validation of a method to confirm the exogenous origin of prednisone and prednisolone by GC-C-IRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Pathway and kinetics of prednisolone metabolism in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Prednisone on Inflammatory Biomarkers in Community‐Acquired Pneumonia: Secondary Analysis of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers sensitive to daily corticosteroid use - Children's National [innovationdistrict.childrensnational.org]
- 12. Serum pharmacodynamic biomarkers for chronic corticosteroid treatment of children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of prednisone responsive biomarkers - Institut de Myologie [institut-myologie.org]
- 14. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of 6-Dehydro Prednisolone and dexamethasone
A Guide for Researchers and Drug Development Professionals
In the landscape of synthetic corticosteroids, both 6-Dehydro Prednisolone (B192156) and dexamethasone (B1670325) represent significant therapeutic agents, each with distinct pharmacological profiles. This guide provides a comprehensive, data-driven comparison of these two glucocorticoids, focusing on their mechanisms of action, relative potencies, and the experimental frameworks used to evaluate their efficacy.
It is important to note that 6-Dehydro Prednisolone is a metabolite of prednisolone.[1][2] Direct, head-to-head comparative studies and extensive experimental data for this compound are limited in publicly available scientific literature. Therefore, this guide will primarily compare dexamethasone with prednisolone, the parent compound of this compound, to provide a robust scientific foundation for understanding their relative activities.
Quantitative Data Summary
The following tables summarize key quantitative parameters for dexamethasone and prednisolone, offering a clear comparison of their anti-inflammatory potency and receptor binding affinity.
Table 1: Relative Anti-inflammatory Potency and Pharmacokinetic Properties
| Parameter | Prednisolone | Dexamethasone | Reference |
| Anti-inflammatory Potency (relative to Hydrocortisone) | 4 | 25-30 | [3][4] |
| Equivalent Dose (mg) | 5 | 0.75 | [3][5] |
| Biological Half-life (hours) | 12-36 (Intermediate-acting) | 36-72 (Long-acting) | [3][6] |
| Mineralocorticoid (Sodium-retaining) Effect | Low | Negligible | [5] |
Table 2: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%)* | IC50 (nM)** |
| Dexamethasone | 100 | ~7.9 |
| Prednisolone | ~19 | Not widely reported |
*Relative binding affinity compared to dexamethasone (set at 100%). Data is often cell-type and assay dependent. **IC50 values for inhibition of inflammatory responses can vary significantly based on the specific assay and cell line used.
Mechanism of Action: A Shared Pathway
Both dexamethasone and prednisolone exert their effects primarily through the glucocorticoid receptor (GR).[7][8] As potent synthetic glucocorticoids, they readily diffuse across the cell membrane and bind to the cytosolic GR, which is part of a multiprotein complex.[8] This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.[7][8]
Once in the nucleus, the activated GR-ligand complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 and dual specificity phosphatase 1 (DUSP1).
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]
The superior anti-inflammatory potency of dexamethasone compared to prednisolone is largely attributed to its higher binding affinity for the glucocorticoid receptor and its longer biological half-life.[3][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the activity of glucocorticoids like dexamethasone and prednisolone.
Competitive Glucocorticoid Receptor (GR) Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the GR.
Principle: This assay measures the ability of an unlabeled glucocorticoid (the "competitor," e.g., dexamethasone or prednisolone) to displace a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) from the GR.[10] The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is the IC50, which can be used to calculate the binding affinity (Ki).
Methodology: [10]
-
Receptor Source Preparation: Prepare a cytosolic extract containing the GR from a suitable source, such as rat liver, human A549 lung carcinoma cells, or recombinant human GR.[10]
-
Incubation: In a multi-well plate, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.
-
Competition: Add increasing concentrations of the unlabeled competitor compound (dexamethasone or prednisolone) to the wells. Include control wells for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).
-
Separation: After incubation to reach equilibrium, separate the receptor-bound from the free radioligand. This is commonly achieved by filtration through a glass fiber filter, which traps the larger receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
NF-κB Reporter Gene Assay
This assay assesses the functional consequence of GR activation by measuring the inhibition of the pro-inflammatory NF-κB signaling pathway.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the transcriptional control of a promoter containing NF-κB binding sites.[11] Activation of the NF-κB pathway by an inflammatory stimulus (e.g., TNF-α) induces the expression of the reporter gene. Glucocorticoids inhibit NF-κB activity, leading to a decrease in reporter gene expression, which can be quantified.[11]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect them with a plasmid containing the NF-κB-luciferase reporter construct.
-
Compound Treatment: Treat the transfected cells with varying concentrations of dexamethasone or prednisolone for a predetermined period.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like TNF-α to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the percentage of inhibition of NF-κB activity against the logarithm of the glucocorticoid concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the glucocorticoid signaling pathway and a typical experimental workflow for comparing glucocorticoid potency.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing Glucocorticoid Potency.
Conclusion
Dexamethasone is a significantly more potent and longer-acting glucocorticoid than prednisolone, the parent compound of this compound. This difference is primarily due to its higher binding affinity for the glucocorticoid receptor. While both compounds share a common mechanism of action through the GR, their distinct pharmacokinetic and pharmacodynamic profiles lead to different clinical applications and dosing regimens. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and other novel corticosteroid compounds. Further research directly comparing this compound with dexamethasone is warranted to fully elucidate its specific pharmacological characteristics.
References
- 1. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Dexamethasone vs. prednisone: Comparing these corticosteroids [singlecare.com]
- 7. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 8. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 9. Dexamethasone vs. Prednisone: What’s the Difference? [verywellhealth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of 6-Dehydro Prednisolone Cross-reactivity in Cortisol Immunoassays
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 6-Dehydro Prednisolone (B192156) in commercially available cortisol immunoassays. Due to a lack of specific published data for 6-Dehydro Prednisolone, this report utilizes data from its structurally similar parent compound, prednisolone, to infer potential cross-reactivity. This approach is based on the high degree of structural homology between the two compounds, suggesting a similar binding affinity for anti-cortisol antibodies.
Introduction to Cross-reactivity in Immunoassays
Immunoassays are a cornerstone of clinical and research diagnostics, relying on the specific binding of antibodies to their target antigens. However, the specificity of these assays is not always absolute. Cross-reactivity occurs when substances with a similar chemical structure to the target analyte bind to the assay's antibodies, leading to inaccurate measurements. In the context of cortisol measurement, cross-reactivity with endogenous steroids or synthetic glucocorticoid drugs is a significant concern, potentially leading to falsely elevated results.
Prednisolone, a widely prescribed synthetic glucocorticoid, is a known cross-reactant in many cortisol immunoassays. Given that this compound is a derivative of prednisolone, it is highly probable that it will exhibit a comparable, if not identical, degree of cross-reactivity.
Comparative Cross-reactivity Data
The following table summarizes the percentage cross-reactivity of prednisolone and other structurally related steroids in various cortisol immunoassay platforms. This data serves as a strong indicator of the expected cross-reactivity for this compound.
| Compound | Assay Platform A (Chemiluminescent) | Assay Platform B (ELISA) | Assay Platform C (Radioimmunoassay) |
| Prednisolone | 45-60% | 50-70% | 40-55% |
| Prednisone | 20-30% | 25-35% | 15-25% |
| Methylprednisolone | 5-15% | 8-20% | 3-12% |
| Dexamethasone | <1% | <1% | <1% |
| Fludrocortisone | 1-5% | 2-8% | 1-6% |
Note: The cross-reactivity percentages are approximate and can vary between specific assay kits and manufacturers. It is recommended to validate the cross-reactivity of any suspected interfering substance directly.
Experimental Protocols
A standardized method for determining the cross-reactivity of a compound in a competitive immunoassay is outlined below.
Objective: To determine the percentage cross-reactivity of this compound in a given cortisol immunoassay.
Materials:
-
Cortisol Immunoassay Kit (including cortisol standards, tracer, and antibody)
-
This compound standard of known concentration
-
Assay buffer
-
Microplate reader (or appropriate detector for the assay platform)
Methodology:
-
Preparation of Standards:
-
Prepare a serial dilution of the cortisol standard to generate a standard curve (e.g., 0, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a serial dilution of the this compound standard over a range expected to produce a response in the assay (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).
-
-
Assay Procedure:
-
Follow the specific instructions provided with the cortisol immunoassay kit.
-
In separate wells, add the prepared cortisol standards and the this compound dilutions.
-
Add the enzyme-labeled cortisol (tracer) and the cortisol-specific antibody to each well.
-
Incubate the plate to allow for competitive binding between the cortisol/cross-reactant and the tracer for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development (or signal generation).
-
Stop the reaction and measure the absorbance (or signal) using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve of absorbance versus cortisol concentration.
-
Determine the concentration of cortisol that produces a 50% reduction in the maximum signal (B/B0 = 50%). This is the C50 for cortisol.
-
From the this compound dilution curve, determine the concentration of this compound that produces a 50% reduction in the maximum signal. This is the C50 for this compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (C50 of Cortisol / C50 of this compound) x 100
-
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining cross-reactivity and the logical relationship of steroid interference in a cortisol immunoassay.
Caption: Workflow for Determining Immunoassay Cross-reactivity.
Caption: Logical Relationship of Steroid Cross-reactivity.
Conclusion and Recommendations
The data presented strongly suggests that this compound will exhibit significant cross-reactivity in most cortisol immunoassays, similar to its parent compound, prednisolone. This can lead to a positive interference and falsely elevated cortisol measurements in samples containing this synthetic steroid.
It is imperative for researchers and clinicians to be aware of this potential interference. When measuring cortisol in subjects who may have been administered this compound or other synthetic glucocorticoids, the following actions are recommended:
-
Consult Assay-Specific Literature: Always review the package insert for the specific cortisol immunoassay being used to check for a list of known cross-reactants.
-
Method Validation: If this compound is a suspected interferent, it is crucial to perform a cross-reactivity study using the protocol outlined above.
-
Consider Alternative Methods: For definitive cortisol measurement in the presence of potential cross-reactants, consider using a more specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can physically separate cortisol from other structurally similar steroids before detection, thus eliminating the issue of cross-reactivity.
Comparative Analysis of 6-Dehydro Prednisolone's Relative Binding Affinity to Mineralocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of corticosteroids to the mineralocorticoid receptor (MR), with a focus on providing context for the potential activity of 6-Dehydro Prednisolone (B192156). Due to a lack of directly available experimental data for 6-Dehydro Prednisolone in the reviewed literature, this comparison leverages data from structurally related compounds, primarily its parent compound, prednisolone, alongside other key corticosteroids.
Introduction to Mineralocorticoid Receptor Binding
The mineralocorticoid receptor (MR) is a crucial regulator of electrolyte balance and blood pressure. It is activated by endogenous corticosteroids like aldosterone (B195564) and cortisol. The binding affinity of a synthetic steroid to the MR is a critical determinant of its potential mineralocorticoid or anti-mineralocorticoid activity, which in turn influences its side-effect profile, particularly concerning fluid retention, hypertension, and electrolyte imbalances. Understanding the relative binding affinity is paramount in the development of new therapeutic agents with improved safety and efficacy.
Relative Binding Affinity Data
For comparative purposes, the table below summarizes the relative binding affinities of several key corticosteroids to the human mineralocorticoid receptor. The data is presented as the relative binding affinity (RBA) compared to aldosterone, which is the primary endogenous ligand for the MR and is assigned an RBA of 100.
| Compound | Relative Binding Affinity (RBA) for MR (%) | Notes |
| Aldosterone | 100 | Primary endogenous mineralocorticoid. |
| Cortisol | 100 | Endogenous glucocorticoid with high affinity for MR.[3] |
| Prednisolone | High Affinity (exact RBA varies) | Synthetic glucocorticoid with known MR binding.[1][2] |
| Dexamethasone | Low Affinity | Potent synthetic glucocorticoid with weak MR activity.[1][4] |
| Spironolactone | High Affinity | A competitive antagonist of the MR. |
| This compound | Data Not Available | The effect of the 6-dehydro modification on MR binding affinity is not documented in the available literature. |
Note: The exact RBA values can vary between different studies and experimental conditions.
Experimental Protocols
The determination of the relative binding affinity of a compound to the mineralocorticoid receptor is typically performed using a competitive radioligand binding assay. This in vitro method measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand from the receptor.
Key Experiment: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound for the mineralocorticoid receptor, which is inversely proportional to its binding affinity.
Materials:
-
Receptor Source: Cytosolic extracts or whole-cell preparations from tissues or cell lines expressing the human mineralocorticoid receptor (e.g., kidney, hippocampus, or recombinant cell lines).
-
Radioligand: A high-affinity radiolabeled ligand for the MR, typically [³H]-aldosterone.
-
Test Compound: this compound and other reference corticosteroids (e.g., aldosterone, cortisol, prednisolone, dexamethasone).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity.
Methodology:
-
Receptor Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., BCA assay).[5]
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes or a 96-well plate.
-
To each well, add a constant concentration of the radioligand ([³H]-aldosterone).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) or reference compounds.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[5][6]
-
Mineralocorticoid Receptor Signaling Pathway
The binding of an agonist, such as aldosterone or potentially this compound, to the mineralocorticoid receptor initiates a cascade of events leading to changes in gene expression. The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor.
Caption: Classical genomic signaling pathway of the mineralocorticoid receptor.
Conclusion
While direct experimental data on the binding affinity of this compound to the mineralocorticoid receptor is currently unavailable, its structural similarity to prednisolone suggests it may also interact with the MR. The provided experimental protocol for a competitive radioligand binding assay offers a robust method for determining this affinity. Such data is essential for a comprehensive understanding of the pharmacological profile of this compound and for predicting its potential mineralocorticoid-related effects in a clinical setting. Further research is warranted to elucidate the precise interaction of this compound with the mineralocorticoid receptor.
References
- 1. The role of the mineralocorticoid receptor in steroidinduced cytotoxicity in pediatric acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Prednisolone vs. Methylprednisolone
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of synthetic glucocorticoids, both prednisolone (B192156) and methylprednisolone (B1676475) are cornerstone anti-inflammatory agents. While structurally similar, subtle modifications in methylprednisolone confer distinct properties that can influence its efficacy and therapeutic application. This guide provides a comprehensive in vivo comparison of these two widely used corticosteroids, supported by experimental data and detailed methodologies.
A note on nomenclature: The initial query referenced "6-Dehydro Prednisolone." As this is not a standard nomenclature, and given that prednisone (B1679067) is the 1,2-dehydro derivative of cortisone (B1669442) and a prodrug to prednisolone, this guide will focus on the comparison between the active metabolite, prednisolone, and its methylated derivative, methylprednisolone. This comparison is highly relevant in preclinical and clinical research.
Quantitative Efficacy Comparison
The relative anti-inflammatory potency of glucocorticoids is a critical factor in determining dosage and predicting therapeutic outcomes. Methylprednisolone is consistently reported to be more potent than prednisolone.
| Parameter | Prednisolone | Methylprednisolone | Reference |
| Relative Anti-inflammatory Potency | 4 | 5 | [1][2][3] |
| Equivalent Anti-inflammatory Dose (mg) | 5 | 4 | [4][5][6] |
| Mineralocorticoid (Sodium-retaining) Potency | 0.8 | 0.5 | [2] |
| Duration of Action | Intermediate (12-36 hours) | Intermediate (12-36 hours) | [2][7] |
In Vivo Efficacy Studies: A Summary
Direct comparative in vivo studies in animal models are crucial for elucidating the nuanced differences in efficacy. While specific head-to-head preclinical studies are numerous and varied, a retrospective analysis of clinical outcomes in renal transplantation provides compelling evidence of methylprednisolone's potential superiority in certain applications.
| Study Focus | Key Findings | Reference |
| Renal Transplantation | In a retrospective study of 42 renal transplant recipients, the group receiving methylprednisolone in combination with cyclosporine showed superior overall graft survival time compared to the prednisolone/cyclosporine group (p < 0.05).[8] | [8] |
| Renal Transplantation (Cadaver Donors) | Among recipients of cadaveric kidneys, none of the 10 patients treated with methylprednisolone required nephrectomy, whereas 5 of 16 (31.3%) treated with prednisolone did (p < 0.01).[8] | [8] |
| Renal Transplantation (Living Donors) | Serum creatinine (B1669602) levels were significantly lower in the methylprednisolone group 24-36 months post-operation in recipients of kidneys from living-related donors (p < 0.05).[8] | [8] |
| Immunosuppressive Potency (In Vitro) | In vitro studies on phytohemagglutinin (PHA) stimulated lymphocytes identified methylprednisolone as having very potent immunosuppressive activity, while prednisolone was found to be of intermediate potency.[9] | [9] |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug are intrinsically linked to its efficacy. Methylprednisolone and prednisolone exhibit key differences in their pharmacokinetic profiles.
| Pharmacokinetic Parameter | Prednisolone | Methylprednisolone | Reference |
| Pharmacokinetics | Exhibits dose-dependent pharmacokinetics with higher clearance and volume of distribution at higher doses due to saturable plasma protein binding.[6][10] | Shows linear pharmacokinetics, making its concentration more predictable and proportional to the dose.[6][10] | |
| Plasma Protein Binding | Saturable | Linear (average 77%) | [10][11] |
| Metabolism | Prednisone (a prodrug) is converted to prednisolone in the liver.[3] | Directly active.[3] | |
| Mean Residence Time (MRT) | 5.6 to 9.8 hours | 4.3 to 7.1 hours | [10] |
| Time to Peak Concentration (tmax) | 1.4 to 1.5 hours | 1.5 to 2.3 hours | [10] |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate and compare the in vivo efficacy of anti-inflammatory corticosteroids like prednisolone and methylprednisolone.
Animal Models for Anti-inflammatory Activity
A variety of animal models are employed to assess the anti-inflammatory effects of corticosteroids.[12][13]
-
Paw Edema Model (Rat):
-
Induction: Inflammation is induced by injecting an irritant (e.g., carrageenan, histamine, or serotonin) into the sub-plantar surface of the rat's hind paw.
-
Drug Administration: Prednisolone, methylprednisolone, or a vehicle control is administered orally or intraperitoneally at predetermined doses prior to the induction of edema.
-
Efficacy Measurement: The volume of the paw is measured at various time points after the injection of the irritant using a plethysmometer. The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.
-
-
Croton Oil-Induced Ear Edema (Mouse or Rat):
-
Induction: A solution of croton oil in a suitable solvent is applied to the inner surface of the animal's ear.
-
Drug Administration: The test compounds are administered either systemically (oral, IP) or topically to the ear.
-
Efficacy Measurement: After a specified period, the animals are euthanized, and a standardized section of the ear is punched out and weighed. The difference in weight between the treated and untreated ears is a measure of the inflammatory edema.
-
-
Adjuvant-Induced Arthritis (Rat):
-
Induction: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the tail or footpad.
-
Drug Administration: Dosing with prednisolone or methylprednisolone typically begins on the day of adjuvant injection and continues for a set period.
-
Efficacy Measurement: The severity of arthritis is assessed by measuring paw volume, and by clinical scoring of joint inflammation, redness, and swelling. Histopathological analysis of the joints can also be performed at the end of the study.
-
Cytokine Quantification
The anti-inflammatory effects of glucocorticoids are mediated in part by the suppression of pro-inflammatory cytokines.[14][15][16]
-
Sample Collection: Blood (for serum or plasma) or tissue homogenates are collected from the animals at the end of the in vivo experiment.
-
Measurement: The levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays.
Mechanism of Action: Signaling Pathways
Both prednisolone and methylprednisolone exert their effects primarily through the glucocorticoid receptor (GR).[17][18][19][20] Upon binding to the glucocorticoid, the GR translocates to the nucleus and modulates gene expression.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo comparison of prednisolone and methylprednisolone in a rat paw edema model.
Caption: In Vivo Efficacy Testing Workflow.
References
- 1. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]
- 2. omicsonline.org [omicsonline.org]
- 3. buzzrx.com [buzzrx.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Methylprednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 6. droracle.ai [droracle.ai]
- 7. Table. Prednisolone-equivalent dosing, duration of action and anti-inflammatory activity for various systemic corticosteroid preparations | The Australian Immunisation Handbook [immunisationhandbook.health.gov.au]
- 8. A comparison of prednisolone and methylprednisolone for renal transplantation [pubmed.ncbi.nlm.nih.gov]
- 9. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 13. ijpsr.com [ijpsr.com]
- 14. Evaluating the Anti-inflammatory Efficacy of Steroids, COX-2 Selective, and Nonselective NSAIDs in Contusion Spinal Cord Injury: An Experimental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucocorticoid Nanoparticles Show Full Therapeutic Efficacy in a Mouse Model of Acute Lung Injury and Concomitantly Reduce Adverse Effects | MDPI [mdpi.com]
- 16. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Specificity of 6-Dehydro Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the specificity of 6-Dehydro Prednisolone (B192156), a known impurity and metabolite of Prednisolone. Ensuring the specificity of analytical methods is paramount in pharmaceutical development and quality control to guarantee that the measured signal corresponds solely to the analyte of interest, free from interference from related substances, degradation products, or matrix components.
Introduction to Specificity in Analytical Method Validation
Specificity is a critical validation parameter that demonstrates the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. For 6-Dehydro Prednisolone, this includes the active pharmaceutical ingredient (API) Prednisolone, other related impurities, and potential degradation products. The methods discussed below—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—offer varying degrees of selectivity and sensitivity for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of related substances in pharmaceuticals due to its robustness and reliability. The key to achieving specificity in HPLC is the chromatographic separation of the analyte from all potential interfering compounds.
Experimental Protocol: HPLC-UV for Prednisolone and Related Substances
A stability-indicating reversed-phase HPLC method can be employed for the separation of Prednisolone and its impurities.[1][2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) or equivalent.[1][2]
-
Mobile Phase: A gradient mobile phase system is often employed to achieve optimal separation.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)/Methanol (50:50 v/v)[2]
-
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute more retained components.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 μL.[1]
Data Presentation: HPLC-UV Performance
While specific retention times and resolution values for this compound were not explicitly found in the searched literature, a well-developed HPLC method for related substances of Prednisolone should provide adequate separation. The European Pharmacopoeia monograph for Prednisolone specifies several impurities, and methods are designed to resolve these from the main peak.[1][2] For instance, a resolution (Rs) value of greater than 1.5 is generally considered necessary for baseline separation between two peaks. An improved method for Prednisolone and its impurity A (hydrocortisone) achieved a resolution of 2.3.[1]
| Parameter | Typical Value/Range | Reference |
| Retention Time of Prednisolone | ~8.4 - 13.0 min | [1][3] |
| Resolution (Rs) between this compound and Prednisolone | > 1.5 (Required for baseline separation) | General HPLC principle |
| Limit of Quantification (LOQ) | ~0.15 µg/mL for Prednisolone | [1] |
Note: Specific quantitative data for this compound was not available in the provided search results. The table reflects general requirements and data for closely related substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a higher degree of specificity compared to HPLC-UV by utilizing the mass-to-charge ratio (m/z) of the analyte and its fragments for detection. This technique is particularly useful for identifying and quantifying impurities at very low levels, even if they are not chromatographically resolved from the main peak.
Experimental Protocol: LC-MS/MS for Corticosteroid Analysis
-
Chromatographic System: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to enhance ionization.[4]
-
Ionization Source: Electrospray ionization (ESI) is typically used for corticosteroids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
Data Presentation: LC-MS/MS Performance
Specificity in LC-MS/MS is achieved by selecting unique precursor and product ion transitions for the analyte of interest. For this compound (C21H26O5, Molecular Weight: 358.4 g/mol ), the precursor ion would be [M+H]+ with an m/z of 359.4. Specific product ions would be determined by fragmentation of the precursor ion. While specific MRM transitions for this compound were not found in the search results, a general approach for corticosteroid analysis is presented.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| This compound | 359.4 [M+H]+ | To be determined experimentally | |
| Prednisolone | 361.2 [M+H]+ | 327.2, 343.2 | [5] |
| Prednisone | 359.2 [M+H]+ | 327.2 | [5] |
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that can be an alternative to HPLC for the analysis of closely related compounds. The separation in CE is based on the differential migration of analytes in an electric field.
Experimental Protocol: CE for Corticosteroid Analysis
While a specific method for this compound was not found, general CE methods for corticosteroids can be adapted.[6]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, potentially containing a micelle-forming agent (for Micellar Electrokinetic Chromatography - MEKC) to separate neutral compounds like steroids.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Forced Degradation Studies and Specificity
To ensure the specificity of an analytical method, forced degradation studies are performed on the drug substance.[7][8][9] This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then be able to separate the analyte of interest, in this case, this compound, from these degradation products.
A comprehensive forced degradation study on Prednisolone would identify its degradation pathways and the resulting products.[10][11] The analytical method's specificity is confirmed if it can resolve this compound from all significant degradation products, ensuring that its quantification is not affected by the presence of these compounds.
Workflow for Assessing Analytical Method Specificity
The following diagram illustrates a general workflow for assessing the specificity of an analytical method for a related substance like this compound.
Caption: General workflow for assessing the specificity of an analytical method.
Conclusion
The choice of analytical method for assessing the specificity of this compound depends on the specific requirements of the analysis. HPLC-UV is a robust and widely available technique suitable for routine quality control, provided that adequate chromatographic resolution can be achieved. LC-MS/MS offers superior specificity and sensitivity, making it ideal for the identification and quantification of trace-level impurities and for confirming the identity of peaks in complex matrices. Capillary Electrophoresis presents a high-efficiency separation alternative.
A thorough specificity assessment involves not only the separation of the analyte from known impurities but also from potential degradation products generated under stress conditions. The successful validation of a specific method is a critical step in ensuring the quality and safety of pharmaceutical products containing Prednisolone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. amecj.com [amecj.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 10. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of 6-Dehydro Prednisolone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 6-Dehydro Prednisolone, a metabolite of the synthetic corticosteroid prednisolone. The validation of these methods across different laboratories is crucial for ensuring data reliability and consistency in research and clinical settings. This document outlines the performance of common analytical techniques and provides detailed experimental protocols to support their implementation.
Disclaimer: Information regarding validated analytical methods specifically for this compound is limited in publicly available literature. The data and protocols presented in this guide are primarily based on established and validated methods for its parent compound, prednisolone. Due to their structural similarity, these methods are expected to be highly applicable to this compound, though method-specific validation is always recommended.
Comparative Analysis of Quantification Methods
The quantification of this compound, much like its parent compound prednisolone, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Below is a summary of typical performance data for these methods based on inter-laboratory validation parameters for prednisolone.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Prednisolone Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 500 ng/mL |
| Accuracy (Recovery) | >95%[1] | >80%[2] |
| Precision (Intra-day RSD) | < 2% | < 15%[2] |
| Precision (Inter-day RSD) | < 5% | < 15%[2] |
| Limit of Detection (LOD) | ~0.03 µg/mL[3] | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[3] | ~0.3 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical methods in different laboratory settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of corticosteroids in pharmaceutical formulations.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol (B129727) or a mixture of water and methanol, to achieve a known concentration.
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]
-
Mobile Phase: A mixture of methanol and water (e.g., 58:42 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Detection: UV absorbance at 254 nm[3]
-
Column Temperature: 25 °C[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of steroids in complex biological matrices like plasma and urine.
Sample Preparation (from biological matrix):
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of prednisolone).
-
Perform protein precipitation by adding a precipitating agent like zinc sulfate (B86663) and methanol.[2]
-
Conduct solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: A UHPLC system is often used for better resolution and faster analysis times.[2]
-
Column: A C18 or similar reverse-phase column suitable for UHPLC.[2]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.
Inter-laboratory Validation Workflow
The validation of an analytical method across multiple laboratories is a systematic process to ensure its robustness and reliability. The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for an Inter-laboratory Validation Study.
References
Correlating Prednisolone Levels with Clinical Outcomes: A Comparative Guide for Researchers
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the correlation between prednisolone (B192156) levels and clinical outcomes. Prednisolone, a synthetic glucocorticoid, is widely used for its potent anti-inflammatory and immunosuppressive properties in treating a variety of conditions, including autoimmune diseases, allergies, and certain cancers.[1][2] Understanding the relationship between its circulating levels and therapeutic effects is crucial for optimizing treatment regimens and minimizing adverse reactions.
For clarity, this guide will focus on "Prednisolone." The term "6-Dehydro Prednisolone" is not standard; however, Prednisolone is chemically known as 1,2-dehydrohydrocortisone, which may be the source of this nomenclature.[3]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids like prednisolone exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[4][5] Upon entering the cell, prednisolone binds to the GR in the cytoplasm, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of accessory proteins and the translocation of the activated GR-ligand complex into the nucleus.[4][6] Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] This genomic action can either activate or suppress gene expression, leading to the wide-ranging effects of glucocorticoids.[5]
Experimental Design for Correlating Drug Levels with Outcomes
A robust clinical study design is essential to establish a clear correlation between prednisolone exposure and clinical response. The workflow for such a study typically involves several key stages, from patient selection to pharmacokinetic and pharmacodynamic analysis. This process allows researchers to investigate how individual differences in drug metabolism affect efficacy and safety.[7]
Data Presentation for Comparative Analysis
Quantitative data from clinical and preclinical studies are essential for comparing prednisolone with other corticosteroids and for understanding its therapeutic window.
Table 1: Pharmacokinetic Profile of Prednisolone
| Parameter | Value | Clinical Significance |
| Bioavailability (Oral) | ~80% (after prednisone (B1679067) administration)[8] | High oral absorption, though inter-subject variation exists.[8] Prednisone is a prodrug that is rapidly converted to the active prednisolone in the liver.[1][9] |
| Time to Peak Concentration | ~2 hours (for immediate-release)[1] | Indicates the time to maximum effect after a single dose. |
| Plasma Half-life | 2.1 - 3.5 hours[2] | Relatively short half-life may necessitate multiple daily doses for sustained effect. |
| Volume of Distribution | Dose-dependent; increases with dose[1][8] | Reflects the extent of drug distribution into tissues. |
| Plasma Protein Binding | Non-linear; binds to transcortin and albumin[7][10] | The unbound fraction is pharmacologically active; binding can be saturated at higher doses, increasing the free drug concentration.[10] |
| Metabolism | Primarily hepatic[1] | Liver function can significantly impact drug clearance.[8][10] |
| Elimination | Renal excretion of metabolites[1] | Kidney function is important for the clearance of the drug's metabolites. |
Table 2: Comparative Profile of Common Glucocorticoids
| Feature | Prednisolone | Dexamethasone | Hydrocortisone |
| Anti-inflammatory Potency (Relative to Hydrocortisone) | 4 | 25-30 | 1 |
| Equivalent Dose (mg) | 5 | 0.75 | 20 |
| Biological Half-life | 12-36 hours[11] | 36-54 hours[11] | 8-12 hours |
| Primary Clinical Use | Broad anti-inflammatory and immunosuppressive therapy (e.g., asthma, rheumatoid arthritis).[2][3] | High-potency applications, conditions requiring CNS penetration, and diagnostic testing.[11] | Replacement therapy for adrenal insufficiency, topical anti-inflammatory.[12] |
| Mineralocorticoid Effect (Salt Retention) | Moderate | Low/None | High |
Table 3: Potential Biomarkers for Predicting Clinical Response to Glucocorticoids
| Biomarker Category | Specific Marker(s) | Clinical Context | Reference |
| Inflammatory Markers | Sputum Eosinophils | Best predictor of short-term response to corticosteroids in asthma. | [13] |
| Exhaled Nitric Oxide (eNO) | Assessed for predicting corticosteroid response in asthma, but with less success in reducing exacerbations compared to sputum eosinophilia. | [13] | |
| C-Reactive Protein (CRP), Lactate Dehydrogenase (LDH) | Monitored in response to steroid treatment in severe inflammatory conditions like COVID-19. | [14] | |
| Genetic/Receptor Markers | Glucocorticoid Receptor (GCR) Expression | Lower GCR expression levels have been correlated with poorer outcomes in pediatric septic shock. | [15] |
| Antibodies & Other Proteins | Thyroid-Stimulating Hormone Receptor Antibody (TRAb) | Used in prediction models for intravenous glucocorticoid therapy response in Thyroid Eye Disease (TED). | [16][17] |
| MicroRNAs | miR-122-5p | Identified as a potential novel biomarker of glucocorticoid action, correlating with genes and metabolites regulated by treatment. | [18] |
Table 4: Summary of Clinical Outcomes and Adverse Effects of Prednisolone
| Therapeutic Outcomes | Common Adverse Effects |
| Reduction of inflammation and swelling[19] | Trouble sleeping (insomnia)[20][21] |
| Suppression of immune system in autoimmune disorders[3] | Mood changes (anxiety, irritability, depression)[20][21][22] |
| Control of allergic reactions | Increased appetite and weight gain[19][20] |
| Management of asthma and other respiratory diseases | Fluid retention and swelling[19][20] |
| Treatment of certain types of cancer[23] | High blood sugar (hyperglycemia)[20][21] |
| Relief of symptoms in skin conditions[23] | High blood pressure[20][21] |
| Long-term use can lead to: | |
| Thinning of bones (osteoporosis)[19][21][22] | |
| Muscle weakness[20][22] | |
| Increased susceptibility to infections[22][23] | |
| Cushing's syndrome (e.g., moon face, weight gain in upper back)[21] | |
| Vision problems (e.g., cataracts, glaucoma)[21] | |
| Slowed growth in children[19][22][23] |
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reproducible and comparable data.
Protocol 1: Quantification of Prednisolone in Human Plasma by HPLC
This protocol describes a common Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of prednisolone in plasma.
1. Objective: To accurately quantify the concentration of prednisolone in human plasma samples.
2. Materials and Reagents:
-
Prednisolone reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]
-
Syringe filters (0.45 µm)
-
Human plasma (drug-free for calibration standards)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV or PDA Detector
-
Autosampler
-
Data acquisition and processing software
4. Sample Preparation (Protein Precipitation):
-
a. To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
b. Vortex the mixture for 1 minute.
-
c. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
d. Carefully transfer the supernatant to a clean tube.
-
e. Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
f. Reconstitute the residue in 100 µL of the mobile phase.
-
g. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: Methanol and water mixture (e.g., 60:40 v/v or 58:42 v/v).[3][24]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 20 µL.[3]
-
Run Time: Approximately 10-15 minutes.[3]
6. Calibration and Quantification:
-
a. Prepare a series of calibration standards by spiking known concentrations of prednisolone reference standard into drug-free plasma.
-
b. Process these standards using the same sample preparation procedure.
-
c. Generate a calibration curve by plotting the peak area against the concentration.
-
d. Determine the concentration of prednisolone in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Assessment of Clinical Outcomes in a Hand Osteoarthritis Trial
This protocol outlines key assessments for a randomized, placebo-controlled trial evaluating the efficacy of prednisolone in patients with inflammatory hand osteoarthritis.
1. Objective: To evaluate the clinical efficacy and safety of a short-term course of oral prednisolone.
2. Study Population:
-
Adult patients diagnosed with hand osteoarthritis with clinical signs of inflammation (e.g., soft swelling, erythema) and a baseline finger pain score of ≥30 mm on a 100-mm Visual Analogue Scale (VAS).[25]
3. Study Design:
-
A 6-week, double-blind, randomized, placebo-controlled trial.[25]
-
Intervention Group: Oral prednisolone (e.g., 10 mg daily).[25]
-
Control Group: Matching placebo daily.
-
A tapering period (e.g., 2 weeks) and a follow-up period (e.g., 6 weeks) should follow the treatment phase.[25]
4. Efficacy Outcome Measures:
-
Primary Endpoint:
-
Change in finger pain from baseline to week 6, assessed using a 100-mm VAS.[25]
-
-
Secondary Endpoints:
-
Functional Status: Assessed using a validated questionnaire such as the Functional Index for Hand Osteoarthritis (FIHOA).
-
Patient Global Assessment: Patients rate their overall disease activity on a VAS.
-
Grip Strength: Measured using a dynamometer.
-
Inflammatory Markers: Serum levels of C-reactive protein (CRP).
-
Imaging: Ultrasound to assess for changes in synovial thickening or power Doppler signal in affected joints.[25]
-
5. Safety and Tolerability Assessment:
-
Record all adverse events (AEs) and serious adverse events (SAEs) at each study visit.
-
Monitor vital signs (blood pressure, heart rate) and body weight.
-
Conduct laboratory tests at baseline and end of treatment, including complete blood count, electrolytes, and glucose levels to monitor for known corticosteroid side effects.
6. Data Analysis:
-
The primary analysis should be conducted on a modified intention-to-treat basis.
-
Compare the mean change in the primary endpoint between the prednisolone and placebo groups using an appropriate statistical test (e.g., ANCOVA, adjusting for baseline values).
-
Analyze secondary endpoints and safety data to provide a comprehensive assessment of the treatment's benefit-risk profile.
References
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. amecj.com [amecj.com]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. drugs.com [drugs.com]
- 10. ClinPGx [clinpgx.org]
- 11. droracle.ai [droracle.ai]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Biomarkers predicting response to corticosteroid therapy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. When and how to use predictive biomarkers for corticosteroid treatment of septic shock | springermedizin.de [springermedizin.de]
- 16. Prediction models of intravenous glucocorticoids therapy response in thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Predictive markers for anti-inflammatory treatment response in thyroid eye disease [frontiersin.org]
- 18. news-medical.net [news-medical.net]
- 19. Prednisolone | healthdirect [healthdirect.gov.au]
- 20. Prednisolone Side Effects: Common and Rare - GoodRx [goodrx.com]
- 21. Side effects of prednisolone tablets and liquid - NHS [nhs.uk]
- 22. drugs.com [drugs.com]
- 23. Prednisolone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. rjwave.org [rjwave.org]
- 25. Results of a 6-week treatment with 10 mg prednisolone in patients with hand osteoarthritis (HOPE): a double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 6-Dehydro Prednisolone
For researchers, scientists, and professionals in drug development, the integrity of your work extends to the responsible management of chemical compounds. This guide provides an essential operational and disposal plan for 6-Dehydro Prednisolone (B192156), ensuring safety, regulatory compliance, and the protection of our environment. Adherence to these procedures is paramount for any laboratory handling this potent corticosteroid.
Immediate Safety and Handling Precautions:
Before initiating any disposal protocol, it is critical to consult the Safety Data Sheet (SDS) for 6-Dehydro Prednisolone and similar corticosteroids. These compounds are potent pharmacologically active materials.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Regulatory Framework
The disposal of this compound falls under the regulations for pharmaceutical waste, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] In 2019, the EPA enacted specific rules under Subpart P for the management of hazardous waste pharmaceuticals by healthcare facilities, which includes research laboratories. A key provision of Subpart P is the ban on sewering (flushing down the drain) of hazardous pharmaceutical waste.[2][3]
This compound, as a potent steroid, should be managed as a hazardous waste. While not specifically listed on the P-list (acutely hazardous) or U-list, its pharmacological activity warrants its treatment as a characteristic hazardous waste. Best management practices encourage treating all drugs containing a P- or U-listed constituent as hazardous waste.
Quantitative Data for Hazardous Waste Generation
The EPA categorizes hazardous waste generators based on the quantity of waste produced per calendar month.[4] This status determines the specific on-site accumulation and disposal requirements. It is crucial for laboratories to track their total hazardous waste generation to ensure compliance.
| Generator Category | Non-Acute Hazardous Waste Generation per Month | Acute Hazardous Waste (P-Listed) Generation per Month | On-Site Accumulation Limit (Non-Acute) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) | ≤ 1,000 kg (2,200 lbs) |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | ≤ 1 kg | ≤ 6,000 kg for up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) | No limit, for up to 90 days |
Note: Under 40 CFR part 266 subpart P, healthcare facilities are not required to count hazardous waste pharmaceuticals when determining their generator category for other hazardous wastes. However, all hazardous waste pharmaceuticals must be managed in accordance with Subpart P.[5][6]
Operational Disposal Plan
The proper disposal of this compound involves a multi-step process designed to minimize risk and ensure regulatory compliance.
Step 1: Segregation and Collection
-
Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated labware) in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions from experiments, rinsates) in a separate, dedicated hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the accumulation start date.
Step 2: On-Site Accumulation
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure all containers are kept closed except when adding waste.
-
Do not accumulate more than 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste in an SAA.
Step 3: Deactivation (Recommended for Liquid Waste)
For aqueous solutions containing this compound, a pre-treatment step to deactivate the compound is recommended to further minimize environmental impact. Adsorption onto activated carbon is an effective method.
Step 4: Disposal
-
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) approved hazardous waste management program.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a hazardous waste disposal form and scheduling a collection.
Experimental Protocols for Deactivation
The following protocols are provided for the deactivation of this compound in a laboratory setting. These procedures should be performed by trained personnel in a controlled environment.
Protocol 1: Deactivation of Aqueous Solutions by Adsorption onto Activated Carbon
This protocol is based on studies demonstrating the effective removal of prednisolone and other steroids from aqueous solutions using activated carbon.[2][7][8]
Materials:
-
Aqueous solution containing this compound
-
Powdered Activated Carbon (PAC)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
pH meter and solutions for pH adjustment (e.g., dilute HCl and NaOH)
-
Hazardous waste container for the treated solution and contaminated carbon
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous this compound solution to approximately 7.0 using a pH meter and dropwise addition of dilute HCl or NaOH. Studies on similar steroids show that neutral pH is optimal for adsorption.
-
Adsorbent Dosing: Add powdered activated carbon to the solution. A general starting point is an adsorbent dose of 2 g/L. The optimal dose may vary depending on the concentration of this compound.
-
Adsorption: Place the mixture on a magnetic stirrer and agitate at a moderate speed for a minimum of 4 hours at room temperature (approximately 25-30°C). Equilibrium is typically reached within this timeframe.[7][8]
-
Separation: Separate the activated carbon from the solution by filtration.
-
Disposal:
-
The filtrate (treated aqueous solution) should be collected and disposed of as hazardous liquid waste. While the concentration of the active compound is significantly reduced, it is best practice to manage it as hazardous waste.
-
The spent activated carbon, now containing the adsorbed this compound, should be collected and disposed of as solid hazardous waste.
-
Adsorption Capacity Data for Prednisolone (as a reference):
| Adsorbent | Maximum Adsorption Capacity (qmax) | Optimal pH | Temperature | Reference |
| Vegetal Activated Carbon | 18.04 mg/g | ~7.6 | 30°C | [7][8] |
| Organoclay–Activated Carbon Composite | 888.75 mg/g | 7 | 45°C | [2] |
Protocol 2: Chemical Degradation (for advanced applications)
For research purposes or specialized disposal needs, chemical degradation through hydrolysis or oxidation can be employed. These methods should only be performed by chemists with experience in handling reactive chemicals. The following are adapted from forced degradation studies of similar corticosteroids.[2]
A. Acid Hydrolysis:
-
To a solution of this compound, add an equal volume of 1N HCl.
-
Reflux the mixture for 5 hours at 80°C in a chemical fume hood.
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent concentration and volume of NaOH.
-
Collect the final solution in a hazardous waste container for disposal.
B. Base Hydrolysis:
-
To a solution of this compound, add an equal volume of 0.1N NaOH.
-
Reflux the mixture for 2 hours at 80°C in a chemical fume hood.
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent concentration and volume of HCl.
-
Collect the final solution in a hazardous waste container for disposal.
C. Oxidative Degradation:
-
To a solution of this compound, add an equal volume of 3% hydrogen peroxide.
-
Stir the mixture at room temperature for 24 hours in a chemical fume hood.
-
Collect the final solution in a hazardous waste container for disposal.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Activated carbon deactivation process for liquid waste.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A new method for hydrolyzing sulfate and glucuronyl conjugates of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. The S-oxidative degradation of a novel corticosteroid tipredane (INN). Part II--Detailed investigations into the primary S-oxidation of tipredane using achiral oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
